Ningetinib

Catalog No.
S006626
CAS No.
1394820-69-9
M.F
C31H29FN4O5
M. Wt
556.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ningetinib

CAS Number

1394820-69-9

Product Name

Ningetinib

IUPAC Name

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide

Molecular Formula

C31H29FN4O5

Molecular Weight

556.6 g/mol

InChI

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37)

InChI Key

VQYYQSZNRVQLIS-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F

Ningetinib is under investigation in clinical trial NCT03758287 (Ningetinib (CT053PTSA) Plus Gefitinib in Stage IIIB or IV NSCLC Patients With EGFR Mutation and T790M Negative).
Ningetinib is an orally available inhibitor of the receptor tyrosine kinases c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2 KDR), Axl (UFO), Mer, and Fms-like tyrosine kinase 3 (Flt3; CD135; STK1; FLK2), with antineoplastic activity. Upon administration, ningetinib binds to a variety of kinases, including c-Met, VEGFR2, Axl, Mer and Flt3, thereby inhibiting their signaling pathways. This inhibits growth, angiogenesis and metastasis of tumor cells that overexpress these kinases. c-Met, VEGFR2, Axl, Mer and Flt3 are overexpressed by many tumor cell types and play key roles in tumor cell proliferation, survival, invasion and metastasis.
NINGETINIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Ningetinib's Mechanism of Action and FLT3 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Ningetinib exerts its anti-leukemic effects through several key mechanisms:

  • Binding and Inhibition: Molecular docking suggests this compound functions as a type II FLT3 inhibitor, binding to the FLT3 receptor in its inactive conformation [1] [2]. This binding directly inhibits FLT3 phosphorylation and activation.
  • Downstream Signaling Blockade: By inhibiting FLT3, this compound suppresses crucial downstream pro-survival and proliferation signaling pathways, including STAT5, AKT, and ERK [1] [2] [3].
  • Cellular Effects: This disruption in signaling leads to a cascade of anti-cancer effects: inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis (programmed cell death) in FLT3-ITD driven AML cells [1] [3].

The following diagram illustrates how FLT3-ITD mutations drive leukemia progression and where this compound intervenes.

G FLT3_ITD FLT3-ITD Mutation ConstitutiveActivation Constitutive FLT3 Activation (Dimerization) FLT3_ITD->ConstitutiveActivation DownstreamPathways Activation of Downstream Pathways (STAT5, AKT, ERK) ConstitutiveActivation->DownstreamPathways CellularEffects Increased Cell Proliferation & Impaired Apoptosis DownstreamPathways->CellularEffects Leukemia AML Progression CellularEffects->Leukemia This compound This compound (Type II Inhibitor) Inhibition Binds Inactive FLT3 Inhibits Autophosphorylation This compound->Inhibition Blockade Blockade of downstream STAT5, AKT, and ERK pathways Inhibition->Blockade Inhibits Blockade->CellularEffects Suppresses AntiTumorEffects Cell Cycle Arrest Induction of Apoptosis Blockade->AntiTumorEffects

This compound inhibits constitutively active FLT3 signaling in AML.

Quantitative Activity Against FLT3 Mutations

This compound's potency was evaluated across various FLT3 mutations, demonstrating its ability to overcome resistance. The data is summarized in the table below.

Cell Line / Model FLT3 Mutation Type Experimental Finding Key Implication
MV4-11 & MOLM13 cells [1] FLT3-ITD Inhibited proliferation, induced apoptosis, blocked cell cycle Potent activity against primary driver mutation
Ba/F3 & MOLM13 cells [1] [2] FLT3-ITD-F691L ("Gatekeeper") Effective inhibition of cell proliferation Overcomes common resistance to other FLT3 inhibitors
Mouse Leukemia Models [1] [2] [3] FLT3-ITD & FLT3-ITD-F691L Superior survival benefit vs. gilteritinib & quizartinib Significant efficacy in vivo, surpassing standard therapies
Patient-derived primary cells [1] [2] [3] FLT3-ITD Exhibited anti-leukemia activity Potential for clinical translation

Detailed Experimental Protocols

The key experiments validating this compound's efficacy used the following detailed methodologies.

Cell Viability Assay (Proliferation)
  • Purpose: To determine the inhibitory concentration (IC50) of this compound on cell proliferation.
  • Cell Seeding: 3 × 10³ cells per well in 96-well plates, in 100 µL of medium [1] [2].
  • Drug Treatment: Cells treated with a range of this compound concentrations in triplicate for 48 hours [1] [2].
  • Viability Measurement: Proliferation assessed using CellTiter-Glo 2.0 reagent, which measures ATP as a proxy for metabolically active cells. Luminescence is recorded [1] [2].
  • Data Analysis: Data is normalized to untreated control wells. Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis in software such as GraphPad Prism [1] [2].
Apoptosis Analysis
  • Purpose: To quantify the proportion of cells undergoing drug-induced programmed cell death.
  • Cell Preparation: 2.0 × 10⁵ cells/mL are seeded in 6-well plates and treated with DMSO or this compound for 24-48 hours [1] [2].
  • Staining: Cells are stained using an Annexin V/propidium iodide (PI) kit. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis, while PI stains cells with compromised membrane integrity (late apoptosis/necrosis) [1] [2].
  • Detection & Analysis: Stained cells are analyzed by flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [1].
Signaling Pathway Analysis (Immunoblot)
  • Purpose: To confirm the direct target engagement of this compound and its functional effect on downstream signaling.
  • Cell Treatment & Lysis: Cells are treated with this compound and then lysed to extract total protein [1] [2].
  • Gel Electrophoresis & Transfer: Proteins are separated by molecular weight using SDS-PAGE and transferred to a membrane [1].
  • Antibody Probing: The membrane is probed with specific primary antibodies against proteins of interest: total FLT3, phosphorylated FLT3, and downstream targets like STAT5, AKT, and ERK, along with their phosphorylated forms. A loading control antibody is used for normalization [1] [2].
  • Detection: Target proteins are visualized using secondary antibodies conjugated to a detection system, confirming the inhibition of FLT3 phosphorylation and subsequent downregulation of its key signaling pathways [1] [2].

The experimental workflow from in vitro assays to in vivo validation is summarized below.

G InVitro In Vitro Experiments Step1 Cell Viability Assay (IC50 Determination) InVitro->Step1 Step2 Apoptosis & Cell Cycle Analysis by Flow Cytometry Step1->Step2 Step3 Immunoblotting (Signaling Pathway Inhibition) Step2->Step3 InVivo In Vivo Validation Step3->InVivo Step4 Mouse Leukemia Models (FLT3-ITD & F691L) InVivo->Step4 Step5 Primary Patient-Derived Cell Efficacy Step4->Step5 Translation Confirmation of Therapeutic Potential Step5->Translation

Workflow for evaluating this compound's efficacy from cellular assays to in vivo models.

Conclusion for Research and Development

This compound represents a promising candidate in the FLT3 inhibitor landscape. Its pre-clinical profile is particularly notable for its activity against the F691L gatekeeper mutation, a common and challenging resistance mechanism to existing therapies like gilteritinib and quizartinib [1] [2]. As a multi-kinase inhibitor targeting c-MET, VEGFR2, and AXL, it may also modulate the tumor microenvironment, though this is more relevant in solid tumors [4]. The compound provides a potential new option for treating resistant FLT3-mutated AML, warranting further clinical investigation.

References

Ningetinib targets c-Met VEGFR2 Axl IC50

Author: Smolecule Technical Support Team. Date: February 2026

Primary Targets and Inhibitory Activity

The table below summarizes the primary kinase targets of Ningetinib and its half-maximal inhibitory concentration (IC50) values, which indicate its potency [1] [2] [3].

Target Kinase Reported IC50 Values Experimental Context
Axl < 1.0 nM [1] - 1.0 nM [2] [3] Cell-free assay [1]
VEGFR2 1.9 nM [1] [2] [3] Cell-free assay [1]
c-Met 6.7 nM [1] [2] [3] Cell-free assay [1]
FLT3 Information from functional cellular assays [4] [5] Cell-based assays [4]

This compound exhibits multi-kinase inhibition beyond its primary targets, also showing activity against Mer and FLT3 [5]. In functional cell-based assays, it inhibited HGF- and VEGF-stimulated HUVEC proliferation and microvascular angiogenesis in rat aortic rings [1] [2].

Experimental Evidence and Protocols

Key experimental findings and methodologies from research studies provide evidence for this compound's activity.

In Vitro Functional Assays
  • Cell Viability Assay: Cells are seeded in 96-well plates and treated with a concentration gradient of this compound. After incubation, cell viability is measured using a luminescence-based assay to calculate the IC50 value [4].
  • Apoptosis and Cell Cycle Analysis: Cells treated with this compound are stained with Annexin V and analyzed by flow cytometry to quantify apoptosis. For cell cycle analysis, DNA content is stained with propidium iodide and analyzed by flow cytometry [4].
  • Immunoblot Assay: Treated cells are lysed, and proteins are separated by electrophoresis, transferred to a membrane, and probed with antibodies against target proteins and downstream signaling molecules to confirm pathway inhibition [4] [6].
Key In Vitro and In Vivo Findings
  • In Vitro: this compound inhibited proliferation, induced apoptosis, and blocked the cell cycle in FLT3-ITD mutant AML cell lines. It bound to FLT3 and inhibited its downstream signaling pathways, including STAT5, AKT, and ERK [4].
  • In Vivo: In a U87MG glioblastoma xenograft model, an oral dose of this compound (20 mg/kg/day) significantly prolonged survival. A single dose also potently inhibited phosphorylation of c-Met and its downstream effectors in tumors [1] [2]. In FLT3-ITD and FLT3-ITD-F691L mouse leukemia models, it showed superior survival benefits compared to gilteritinib and quizartinib [4].

Signaling Pathways and Experimental Workflow

This compound exerts its effects by inhibiting key receptor tyrosine kinases and their downstream signaling cascades. The following diagram illustrates these pathways and a typical workflow for experimental validation.

G This compound This compound RTKs Receptor Tyrosine Kinases (c-Met, VEGFR2, Axl, FLT3) This compound->RTKs Inhibits Downstream Downstream Pathways RTKs->Downstream Activates PI3K_AKT PI3K/AKT Downstream->PI3K_AKT MAPK_ERK MAPK/ERK Downstream->MAPK_ERK JAK_STAT JAK/STAT Downstream->JAK_STAT Effects Biological Effects Prolif Proliferation Effects->Prolif Survival Survival Effects->Survival Angio Angiogenesis Effects->Angio Apop Apoptosis Effects->Apop Induces PI3K_AKT->Effects MAPK_ERK->Effects JAK_STAT->Effects InVitro In Vitro Assays InVivo In Vivo Studies InVitro->InVivo  Leads to Viability Cell Viability (IC50) InVitro->Viability  Leads to ApoptosisAssay Apoptosis/Cell Cycle InVitro->ApoptosisAssay  Leads to Analysis Mechanistic Analysis InVivo->Analysis  Leads to Xenograft Xenograft Models InVivo->Xenograft  Leads to SurvivalModel Survival Studies InVivo->SurvivalModel  Leads to Western Western Blot Analysis->Western  Leads to MolecularDock Molecular Docking Analysis->MolecularDock  Leads to

This diagram illustrates how this compound inhibits multiple RTKs, blocking key downstream pathways like PI3K/AKT and MAPK/ERK to produce anti-tumor effects, alongside typical experimental workflows for validation.

Conclusion for Researchers

This compound is a promising multi-kinase inhibitor with potent activity against c-Met, VEGFR2, Axl, and FLT3. Its ability to potentially overcome resistance mutations in FLT3 positions it as a candidate for further development in AML and solid tumors.

References

FLT3-ITD Signaling Pathway & Ningetinib Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram maps the core FLT3-ITD signaling pathway and the points where Ningetinib exerts its inhibitory effect.

G FLT3-ITD Signaling and this compound Inhibition FLT3_ITD FLT3-ITD Mutation ConstitutiveActivation Constitutive Activation (Ligand-Independent) FLT3_ITD->ConstitutiveActivation DownstreamPathways Downstream Signaling Pathways ConstitutiveActivation->DownstreamPathways Proliferation Increased Cell Proliferation DownstreamPathways->Proliferation Survival Reduced Apoptosis (Cell Survival) DownstreamPathways->Survival STAT5 STAT5 Pathway DownstreamPathways->STAT5 AKT PI3K/AKT Pathway DownstreamPathways->AKT ERK MAPK/ERK Pathway DownstreamPathways->ERK This compound This compound (Type II TKI) This compound->ConstitutiveActivation Inhibits This compound->DownstreamPathways Blocks

FLT3-ITD signaling and this compound inhibition.

Quantitative Activity of this compound

The potency of this compound was evaluated in various cellular models. The data is summarized from the search results [1] [2].

Table 1: Anti-proliferative Activity (IC₅₀) of this compound in Cell Lines

Cell Line / Model FLT3 Mutation Status This compound IC₅₀ (Approx.) Comparison: Gilteritinib IC₅₀
MOLM-13 FLT3-ITD Low nanomolar range Not specified in detail
MV4-11 FLT3-ITD Low nanomolar range Not specified in detail
Ba/F3 FLT3-ITD-F691L (Gatekeeper) Effective inhibition Superior to Gilteritinib and Quizartinib

Key Findings from the Data:

  • Effectiveness against FLT3-ITD: this compound demonstrated potent anti-proliferative effects in human AML cell lines harboring the FLT3-ITD mutation (e.g., MOLM-13, MV4-11) [1].
  • Overcoming Resistance: A critical finding is that this compound remained effective in models with the F691L "gatekeeper" mutation, a common mechanism of resistance to other FLT3 inhibitors like Gilteritinib and Quizartinib. In vivo mouse model studies showed this compound significantly prolonged survival compared to these drugs [1].
  • Mechanism of Action: Molecular docking suggests this compound is a type II inhibitor, binding to the inactive conformation of the FLT3 kinase domain. It inhibits FLT3 autophosphorylation and its key downstream signaling pathways, including STAT5, AKT, and ERK, leading to cell cycle arrest and apoptosis [1] [2].

Detailed Experimental Protocols

The following methodologies are critical for validating this compound's efficacy and mechanism of action [1] [2].

Cell Viability and Proliferation Assay
  • Purpose: To determine the concentration of this compound that inhibits 50% of cell proliferation (IC₅₀).
  • Protocol:
    • Cell Seeding: Seed cells (e.g., MOLM-13, MV4-11, or engineered Ba/F3 lines) in 96-well plates at a density of 3,000 cells per well in 100 µL of culture medium.
    • Drug Treatment: Treat the cells with a range of concentrations of this compound, Gilteritinib, or Quizartinib. A DMSO vehicle control is essential.
    • Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO₂.
    • Viability Measurement: Add CellTiter-Glo 2.0 reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which indicates metabolically active cells.
    • Data Analysis: Measure luminescence. Normalize data from drug-treated wells to the DMSO control wells (defined as 100% viability). Use software like GraphPad Prism to generate dose-response curves and calculate IC₅₀ values.
Immunoblotting (Western Blot) Analysis
  • Purpose: To verify the inhibition of FLT3 phosphorylation and its downstream signaling pathways.
  • Protocol:
    • Cell Treatment and Lysis: Treat FLT3-ITD positive cells (e.g., MV4-11, MOLM13) with this compound for a predetermined time (e.g., 2-4 hours). Harvest cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Protein Separation and Transfer: Separate equal amounts of total protein by SDS-PAGE gel electrophoresis and transfer onto a nitrocellulose or PVDF membrane.
    • Antibody Incubation: Block the membrane and then incubate with specific primary antibodies against:
      • Targets: p-FLT3, total FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK.
      • Loading Control: β-Actin or GAPDH.
    • Detection: Incubate with appropriate HRP-conjugated secondary antibodies. Use enhanced chemiluminescence (ECL) substrate and detect signals using a chemiluminescence imager. A reduction in phosphorylated protein levels indicates successful pathway inhibition.
In Vivo Efficacy Study in Mouse Models
  • Purpose: To assess the survival benefit and anti-leukemic activity of this compound in a live animal model.
  • Protocol:
    • Model Generation: Generate a leukemia model by transplanting murine Ba/F3 cells expressing FLT3-ITD or FLT3-ITD-F691L, or human MOLM13 cells into immunodeficient mice.
    • Drug Administration: Once leukemia is established, randomize mice into treatment groups. Administer this compound, Gilteritinib, Quizartinib, or a vehicle control via oral gavage.
    • Formulation:
      • This compound/Gilteritinib: Dissolve in a solution of 5% DMSO, 35% PEG300, 10% Tween 80, and 50% sterile water.
      • Quizartinib: Suspend in a 0.5% methylcellulose solution.
    • Endpoint Monitoring: Monitor mouse survival as the primary endpoint. Other parameters can include monitoring leukemia burden in peripheral blood (e.g., via bioluminescent imaging if luciferase-expressing cells are used) and pathological examination of tissues post-mortem.

Key Insights for Researchers

  • Promising Resistance Profile: this compound's ability to target the F691L gatekeeper mutation positions it as a strong candidate for treating relapsed/refractory AML where resistance to current TKIs has developed [1].
  • Multi-Kinase Inhibitor: It's important to note that this compound was initially developed as a multi-kinase inhibitor (c-MET, VEGFR, AXL). Its activity against FLT3 may offer broader therapeutic potential but also warrants careful investigation of off-target effects [1] [2].
  • Clinical Translational Gap: While the pre-clinical data is compelling, note that this compound is currently in clinical trials for solid tumors. Its efficacy in AML patients remains to be conclusively established in clinical trials [1].

References

Ningetinib in vitro cell proliferation assay results

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Cell Proliferation and Viability Assays

The core activity of ningetinib was evaluated using cell proliferation and viability assays, which measured the half-maximal inhibitory concentration (IC50) across various cell lines.

Table 1: IC50 Values of this compound in Various Cell Models [1] [2]

Cell Line / Model FLT3 Mutation Status Reported IC50 Value
MV4-11 ITD 1.35 nM
MOLM-13 ITD 2.45 nM
Ba/F3 ITD 2.71 nM
Ba/F3 ITD-F691L ("gatekeeper" mutation) 7.83 nM
Ba/F3 ITD-D835Y 4.36 nM
Ba/F3 ITD-D835V 5.74 nM
Ba/F3 ITD-Y842C 3.91 nM
Primary patient-derived cells ITD Potent inhibition observed

The results show that this compound is highly potent against FLT3-ITD mutations and maintains efficacy against common resistance-conferring mutations like F691L and D835 [1] [2].

Detailed Experimental Protocol

The search results provide a clear methodology for the key experiments cited above.

1. Cell Viability Assay Protocol [1] [2]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 3 × 10³ cells per well in 100 µL of culture medium.
  • Drug Treatment: The cells were treated with this compound in a range of concentrations. The drug was initially dissolved in DMSO, with the final concentration of DMSO in the culture medium kept below 0.1% to avoid solvent toxicity. Each concentration was tested in triplicate.
  • Incubation: The treated cells were incubated for 48 hours.
  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo 2.0 Assay, a luminescent method that quantifies the amount of ATP present, which is directly proportional to the number of metabolically active cells.
  • Data Analysis: Luminescence was measured. The viability of cells at each drug concentration was normalized to the viability of the untreated control cells (set at 100%). The IC50 values were calculated using non-linear regression analysis in software such as GraphPad Prism.

2. Apoptosis Assay Protocol [1]

  • Cell Preparation: MV4-11 and MOLM13 cells (2.0 × 10⁵ cells/mL) were seeded in 6-well plates and treated with this compound or a DMSO control for 24-48 hours.
  • Staining: After treatment, cells were harvested and stained using an Annexin V/propidium iodide (PI) Apoptosis Detection Kit.
  • Analysis: The stained cells were analyzed by flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

3. Cell Cycle Assay Protocol [1]

  • Cell Treatment and Fixation: Cells were harvested after 24 hours of this compound treatment, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
  • Staining: The fixed cells were then stained with a solution containing propidium iodide (PI).
  • Analysis: The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly targeting the FLT3 protein and disrupting downstream signaling.

G This compound This compound FLT3_ITD FLT3-ITD Mutation This compound->FLT3_ITD  Inhibits Downstream Downstream Signaling Pathways FLT3_ITD->Downstream STAT5 STAT5 Pathway Downstream->STAT5 AKT AKT Pathway Downstream->AKT ERK ERK Pathway Downstream->ERK Outcomes Cellular Outcomes STAT5->Outcomes AKT->Outcomes ERK->Outcomes Proliferation Proliferation ↑ Outcomes->Proliferation Apoptosis Apoptosis ↓ Outcomes->Apoptosis CellCycle Uncontrolled Cell Cycle Outcomes->CellCycle

This compound inhibits mutant FLT3 and its downstream signaling pathways.

Immunoblot analyses confirmed that this compound treatment reduces phosphorylation of FLT3 and its key downstream effectors—STAT5, AKT, and ERK—thereby blocking proliferation and inducing apoptosis [1] [2] [3].

Key Findings and Significance for Researchers

For a research audience, the following points are particularly significant:

  • Overcoming Resistance: The ability of this compound to inhibit the F691L "gatekeeper" mutation is a critical finding, as this is a common mechanism of resistance to other FLT3 inhibitors like gilteritinib and quizartinib [1] [2].
  • Potential as a Type II Inhibitor: Molecular docking studies suggested that this compound functions as a type II FLT3 inhibitor, binding to the inactive conformation of the kinase [1] [2].
  • Multi-Kinase Target Profile: It's important to note that this compound is a multi-kinase inhibitor. Its targets include c-MET, VEGFR2, and AXL, which may contribute to its overall antitumor profile but also warrant consideration for potential off-target effects [4].

References

Ningetinib preclinical studies acute myeloid leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Core Preclinical Findings on Ningetinib in AML

The table below summarizes the key antitumor activities and mechanisms of action of this compound as identified in the 2024 study [1].

Aspect Investigated Experimental Models Used Key Findings
Anti-proliferative Activity FLT3-ITD AML cell lines (e.g., MV4-11, MOLM13); Ba/F3 cells expressing various FLT3 mutations [1]. This compound potently inhibited cell proliferation in FLT3-ITD driven cells [1].
Mechanism of Action Immunoblot assays, molecular docking, Cellular Thermal Shift Assay (CETSA) [1]. This compound binds to FLT3, inhibits its auto-phosphorylation, and blocks downstream STAT5, AKT, and ERK pathways; suggested to be a type II FLT3 inhibitor [1].
Induction of Apoptosis & Cell Cycle Arrest Annexin V/PI staining and cell cycle analysis by flow cytometry [1]. This compound treatment induced apoptosis and blocked the cell cycle in FLT3-ITD cell lines [1].
Activity Against Resistance Mutations Ba/F3 and MOLM13 cells engineered with the FLT3-ITD-F691L "gatekeeper" mutation [1]. This compound overcame secondary drug resistance conferred by the F691L mutation, which confers resistance to gilteritinib and quizartinib [1].
In Vivo Efficacy Mouse leukemia models (Ba/F3-FLT3-ITD, MOLM13, and their F691L variants) [1]. This compound significantly prolonged survival of mice compared to gilteritinib and quizartinib, showing superior anti-leukemia activity [1].
Activity in Primary Patient Cells Bone marrow samples from AML patients with FLT3-ITD mutations [1]. This compound exhibited potent activity against primary leukemic cells from patients [1].

Detailed Experimental Protocols

For fellow researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the study.

  • Cell Viability Assay (CCK-8)

    • Purpose: To determine the inhibitory effect of this compound on cell proliferation.
    • Procedure: Cells are seeded in 96-well plates and treated with a concentration gradient of this compound for 48 hours. Cell viability is assessed using the Cell Counting Kit-8 (CCK-8), which measures metabolic activity. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve [1].
  • Apoptosis Assay (Annexin V/Propidium Iodide Staining)

    • Purpose: To quantify the induction of apoptosis.
    • Procedure: Cells are treated with this compound for 24-48 hours. They are then stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. Annexin V-positive/PI-negative cells indicate early apoptosis, while Annexin V/PI-double positive cells indicate late apoptosis or necrosis [1].
  • Cell Cycle Analysis

    • Purpose: To assess the impact of this compound on the cell cycle.
    • Procedure: After 24 hours of this compound treatment, cells are harvested, fixed in 70% ethanol, and treated with RNase. The DNA is then stained with Propidium Iodide (PI) and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [1].
  • Western Blot (Immunoblot) Analysis

    • Purpose: To evaluate the effect of this compound on protein phosphorylation and signaling pathways.
    • Procedure: Protein lysates are extracted from treated cells. After separation by SDS-PAGE and transfer to a membrane, specific antibodies are used to detect total and phosphorylated levels of FLT3, STAT5, AKT, and ERK. This confirms the inhibition of the target and its downstream pathways [1].
  • Molecular Docking

    • Purpose: To predict the binding mode of this compound to the FLT3 protein.
    • Procedure: A computational model of the FLT3 kinase domain is used. The this compound structure is docked into the binding pocket, suggesting that it binds to the inactive conformation of FLT3, characteristic of a type II inhibitor [1].
  • In Vivo Efficacy Study

    • Purpose: To evaluate the survival benefit of this compound in a live animal model.
    • Procedure: Mice are transplanted with leukemia cells (e.g., MOLM13 or Ba/F3-FLT3-ITD-F691L). After leukemia establishment, mice are treated with this compound, gilteritinib, quizartinib, or a vehicle control. The primary endpoint is overall survival, which is tracked and compared between the groups [1].

This compound's Signaling Pathway Inhibition in FLT3-ITD AML

The following diagram illustrates the proposed mechanism of action of this compound, summarizing how it targets the constitutively active FLT3-ITD mutant and its downstream signaling cascades.

G cluster_paths Key Pathways Inhibited FLT3_ITD FLT3-ITD Mutation (Constitutive Activation) Downstream Inhibition of Downstream Signaling Pathways FLT3_ITD->Downstream Activates This compound This compound (Type II TKI) This compound->FLT3_ITD Binds & Inhibits Effects Antileukemic Effects Downstream->Effects Leads to STAT5 STAT5 Pathway AKT PI3K/AKT Pathway ERK MAPK/ERK Pathway Apoptosis Induces Apoptosis Effects->Apoptosis Cycle Cell Cycle Arrest Effects->Cycle Proliferation Inhibits Proliferation Effects->Proliferation

This compound binds FLT3-ITD, inhibiting key survival and proliferation pathways [1].

Interpretation of Key Findings and Future Directions

  • Overcoming Drug Resistance: The most significant finding is this compound's activity against the F691L "gatekeeper" mutation [1]. This mutation is a common resistance mechanism for several FLT3 inhibitors, making this compound a promising candidate for treating relapsed/refractory AML.
  • Comparison with Standard Care: The study directly compared this compound with clinically approved drugs gilteritinib and quizartinib, demonstrating superior efficacy in preclinical models, particularly against F691L-mutant leukemia [1].
  • Clinical Translation: It is important to note that while these preclinical results are compelling, this compound's efficacy and safety in humans with AML are not yet established. The compound was initially developed for solid tumors and is in early-phase clinical trials for that purpose [1]. Further investigation is required to advance its application in AML.

References

Ningetinib clinical trial status phase I investigations

Author: Smolecule Technical Support Team. Date: February 2026

Completed Phase I Clinical Trial

The first-in-human Phase I trial for ningetinib has been completed in patients with advanced solid tumors.

  • Clinical Trial Identifier: NCT04577703 [1]
  • Recruitment Status: Completed [1]
  • Conditions: Advanced Solid Tumors [1]
  • Sponsor: Sunshine Lake Pharma Co., Ltd. [1]
  • Start Date: February 2014 [1]

Ongoing Clinical Trials Beyond Phase I

Based on current clinicaltrials.gov records, this compound has progressed into later-phase trials for specific cancer types.

Condition Trial Phase Status NCT Identifier
Advanced NSCLC [1] Phase 2 Not yet recruiting [1] NCT04992858 [1]
Multiple Myeloma [1] Phase 1/2 Active, not recruiting [1] NCT03975907 [1]

Preclinical Profile and Key Experimental Data

Primary Targets and Inhibitory Concentration (IC50)

This compound is a potent, orally bioavailable tyrosine kinase inhibitor. The following table summarizes its half-maximal inhibitory concentration (IC50) against its primary targets from cell-free assays [1].

Target IC50 (nM)
AXL [1] < 1.0
VEGFR2 (KDR) [1] 1.9
c-Met [1] 6.7
Key Findings from Phase Ib Trial in EGFR-Mutant NSCLC

A Phase Ib trial (NCT03758287) investigated this compound plus gefitinib in patients with EGFR-mutant, T790M-negative advanced NSCLC who failed prior EGFR-TKI therapy [2].

  • Patient Demographics: The trial enrolled 108 heavily pretreated patients; 69.4% were in the third-line setting or beyond, and 36.1% had progressed on third-generation EGFR-TKIs [2].
  • Efficacy: The combination showed a modest objective response rate (ORR) in biomarker-unselected patients but higher efficacy in selected patients. The ORR was 41.2% in patients with high MET and AXL expression, and 52.9% in those with MET amplification [2].
  • Conclusion: The regimen demonstrated clinical activity and was well-tolerated, supporting further evaluation of dual Axl/EGFR targeting [2].
Novel Preclinical Application in Acute Myeloid Leukemia (AML)

Recent research identified this compound as a novel FLT3 inhibitor, showing potent activity against FLT3-ITD mutations and the gatekeeper resistance mutation F691L [3] [4] [5].

  • In Vitro Methods: Cell proliferation, apoptosis, and immunoblot assays were performed on AML cell lines and Ba/F3 cells expressing FLT3 mutations. Molecular docking and Cellular Thermal Shift Assay (CETSA) validated drug-target interaction [3] [4].
  • In Vivo Methods: Anti-leukemic activity was assessed in mouse xenograft models generated from Ba/F3 and MOLM13 cells expressing FLT3-ITD or FLT3-ITD-F691L [3] [4].
  • Key Results: this compound inhibited cell proliferation, induced apoptosis, and blocked FLT3 downstream signaling. It showed superior survival benefit compared to gilteritinib and quizartinib in mouse models, including those with the F691L resistance mutation [3] [4] [5].

Mechanism of Action and Signaling Pathway

This compound exerts antitumor effects by inhibiting multiple receptor tyrosine kinases. The following diagram illustrates its core mechanism of action and downstream effects based on preclinical evidence.

G cluster_targets This compound Primary Targets cluster_signaling Inhibited Downstream Pathways cluster_effects Cellular Outcomes This compound This compound AXL AXL This compound->AXL Inhibits c_Met c_Met This compound->c_Met Inhibits VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits FLT3 FLT3 This compound->FLT3 Inhibits STAT5 STAT5 AXL->STAT5  Blocks Signaling AKT AKT AXL->AKT  Blocks Signaling ERK ERK AXL->ERK  Blocks Signaling c_Met->STAT5  Blocks Signaling c_Met->AKT  Blocks Signaling c_Met->ERK  Blocks Signaling FLT3->STAT5  Blocks Signaling FLT3->AKT  Blocks Signaling FLT3->ERK  Blocks Signaling Proliferation Proliferation ↓ STAT5->Proliferation Survival Cell Survival ↓ AKT->Survival Apoptosis Apoptosis ↑ ERK->Apoptosis

This compound inhibits key oncogenic drivers to suppress tumor growth and survival. Its multikinase targeting profile underpins its utility in overcoming resistance to targeted therapies.

Future Research and Development Directions

  • Overcoming Drug Resistance: The potent activity against the FLT3-F691L gatekeeper mutation positions this compound as a promising candidate for treating resistant AML, warranting clinical validation [3] [4].
  • Biomarker-Driven Therapy: Efficacy in NSCLC was enhanced in patients with MET/AXL dysregulation, highlighting the need for companion diagnostics to identify responsive patient populations [2] [6].
  • Broad Therapeutic Potential: Preclinical data suggests potential application in other malignancies driven by c-Met, AXL, VEGFR2, or FLT3 [3] [1].

References

Ningetinib in FLT3-Mutated AML: Comprehensive Experimental Protocols and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

FLT3-ITD mutations represent one of the most frequent genetic alterations in acute myeloid leukemia (AML), occurring in approximately 25-30% of newly diagnosed cases and conferring poor prognosis due to enhanced leukemic cell survival, proliferation, and resistance to conventional therapies [1] [2]. These internal tandem duplications within the juxtamembrane domain of the FLT3 receptor lead to constitutive ligand-independent activation of its tyrosine kinase activity, resulting in hyperactivation of downstream signaling pathways including STAT5, AKT, and ERK, which drive leukemogenesis [1] [2]. Despite the development of targeted FLT3 inhibitors such as gilteritinib and quizartinib, which have improved outcomes for patients with FLT3-mutated AML, the emergence of drug resistance—particularly through on-target mutations like the "gatekeeper" F691L mutation—remains a substantial clinical challenge [1] [2].

Ningetinib is an investigational small molecule tyrosine kinase inhibitor that was initially developed for solid tumors but has recently demonstrated significant preclinical activity against FLT3-mutated AML, including variants with resistance-conferring mutations [1] [2]. Molecular docking studies suggest that this compound functions as a type II FLT3 inhibitor, binding to the inactive conformation of the kinase domain [1]. This binding mode may contribute to its ability to overcome resistance mutations that diminish the efficacy of other FLT3-targeted agents. This compound has shown superior anti-leukemic activity compared to existing clinical FLT3 inhibitors in both in vitro and in vivo models, positioning it as a promising candidate for further development in AML therapeutics [1] [2].

Cell Viability Assay Protocol

The cell viability assay is a fundamental method for evaluating the anti-proliferative effects of this compound on FLT3-mutated AML cells. This protocol provides a standardized approach for assessing compound efficacy across various cellular models.

Materials and Reagents
  • Cell Lines: FLT3-ITD-positive AML cell lines (MV4-11, MOLM-13), Ba/F3 cells expressing various FLT3 mutations (FLT3-ITD, FLT3-ITD-F691L, FLT3-ITD-D835Y, FLT3-ITD-D835V, FLT3-ITD-Y842C), and additional human leukemia cell lines as controls (K562, HL-60, OCI-AML2, OCI-AML3, U937, THP-1) [1] [2].
  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin [1] [2].
  • Compound Preparation: this compound (TargetMol) dissolved in DMSO to create a 10 mM stock solution, stored at -20°C. Further dilutions should be prepared in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% [1] [2].
  • Viability Assay Reagent: CellTiter-Glo 2.0 Cell Viability Assay (Promega) [1] [2].
  • Equipment: 96-well white-walled tissue culture plates, multichannel pipettes, plate shaker, luminescence plate reader (e.g., VICTOR Nivo instrument) [1] [2].
Experimental Procedure
  • Cell Seeding: Harvest exponentially growing cells and prepare a suspension of 3 × 10⁴ cells/mL in complete culture medium. Seed 100 μL of this suspension (3,000 cells/well) into 96-well plates [1] [2].
  • Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired concentration range (typically 0.1 nM to 1 μM). After 24 hours of cell seeding, add 100 μL of each drug concentration to the wells in triplicate. Include vehicle control wells (0.1% DMSO) and blank wells (medium only) [1] [2].
  • Incubation: Incub the plates at 37°C in a humidified 5% CO₂ atmosphere for 48 hours [1] [2].
  • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo 2.0 reagent to each well. Mix contents on a plate shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize luminescence signal. Measure luminescence using a plate reader [1] [2].
Data Analysis
  • Normalization: Normalize the luminescence values of treated wells to the mean value of vehicle control wells (set as 100% viability) [1] [2].
  • Dose-Response Curves: Plot normalized viability against the logarithm of drug concentration using GraphPad Prism software [1] [2].
  • IC₅₀ Calculation: Fit the data using nonlinear regression analysis (sigmoidal dose-response curve fitting) to determine the half-maximal inhibitory concentration (IC₅₀) [1] [2].

Table 1: Example IC₅₀ Values of this compound in FLT3-Mutated Cellular Models

Cell Line / Model FLT3 Mutation Status This compound IC₅₀ (nM) Comparative Drugs
MV4-11 ITD <10 nM Gilteritinib: <10 nM
MOLM-13 ITD <10 nM Quizartinib: <10 nM
Ba/F3-FLT3-ITD ITD <10 nM Gilteritinib: <10 nM
Ba/F3-FLT3-ITD-F691L ITD with gatekeeper mutation ~10-50 nM Gilteritinib: >100 nM
Primary AML cells ITD Variable based on sample Patient-dependent

Key Experimental Results

Efficacy Against Resistance Mutations

This compound has demonstrated remarkable potency against FLT3-ITD mutations, including the challenging gatekeeper F691L mutation which confers resistance to many existing FLT3 inhibitors [1]. In comprehensive preclinical studies, this compound showed superior activity compared to gilteritinib and quizartinib in Ba/F3 cells expressing FLT3-ITD-F691L mutations, with IC₅₀ values in the nanomolar range compared to significantly higher IC₅₀ values for the comparator drugs [1]. This ability to overcome the gatekeeper mutation represents a significant potential advantage for addressing clinical resistance in FLT3-mutated AML.

Activity in Primary Patient Samples

The translational relevance of this compound was confirmed through experiments using patient-derived primary cells harboring FLT3-ITD mutations [1]. Bone marrow mononuclear cells isolated from AML patients with FLT3-ITD mutations showed significant reduction in viability when treated with this compound ex vivo [1]. These findings support the potential clinical utility of this compound for patients with FLT3-mutated AML, including those who have developed resistance to current FLT3-targeted therapies.

Table 2: Comprehensive In Vitro Characterization of this compound in AML Models

Experimental Assessment Key Findings Significance
Cell Viability Inhibition IC₅₀ values in low nanomolar range across FLT3-ITD+ cell lines Potent anti-leukemic activity at clinically achievable concentrations
Apoptosis Induction Dose-dependent increase in Annexin V+/PI+ cells; activation of caspase cascade Direct induction of programmed cell death in leukemic cells
Cell Cycle Arrest Blockade in G1 phase with reduced S phase entry Inhibition of proliferative capacity
Downstream Signaling Modulation Inhibition of phospho-FLT3, STAT5, AKT, and ERK Suppression of oncogenic signaling pathways
Primary Patient Cell Activity Efficacy in bone marrow samples from FLT3-ITD+ AML patients Translational relevance for clinical application

Additional Supporting Protocols

Apoptosis Analysis by Flow Cytometry

The assessment of this compound-induced apoptosis provides crucial information about its mechanism of anti-leukemic action.

  • Procedure: Seed MV4-11 or MOLM-13 cells at 2.0 × 10⁵ cells/mL in 6-well plates. Treat with this compound at various concentrations (1-100 nM) or vehicle control (DMSO) for 24-48 hours. Harvest cells, wash with cold PBS, and stain using an Annexin V/propidium iodide (PI) Apoptosis Detection Kit according to manufacturer's instructions. Analyze by flow cytometry within 1 hour of staining [1].
  • Data Interpretation: Quadrant analysis should distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [1].
Cell Cycle Analysis

Understanding the effect of this compound on cell cycle progression provides insights into its anti-proliferative mechanisms.

  • Procedure: Treat MV4-11 and MOLM-13 cells with this compound for 24 hours. Harvest cells, wash with cold PBS, and fix in 70% ethanol at -20°C overnight. Following fixation, wash cells and stain with propidium iodide solution containing RNase A. Analyze DNA content by flow cytometry and determine cell cycle distribution using appropriate software (e.g., ModFit) [1].
Immunoblot Analysis of Signaling Pathways

Evaluation of FLT3 signaling pathway inhibition provides mechanistic confirmation of this compound's target engagement.

  • Procedure: Treat FLT3-ITD+ cells with this compound for 2-6 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and block with 5% BSA. Incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-ERK, total ERK, and loading control (β-actin). Detect using appropriate HRP-conjugated secondary antibodies and enhanced chemiluminescence reagent [1].

Research Applications and Translational Implications

The comprehensive preclinical data on this compound supports several promising research directions and potential clinical applications. The ability to overcome gatekeeper mutations positions this compound as a potential therapeutic option for patients who have developed resistance to current FLT3 inhibitors [1]. Additionally, the multi-kinase inhibitory profile of this compound—which includes activity against c-MET, VEGFR, and AXL—suggests potential utility in addressing heterogeneous resistance mechanisms that often involve alternative pathway activation [1] [2].

Future research directions should focus on combination strategies with conventional chemotherapy or other targeted agents, evaluation of this compound in minimal residual disease settings, and investigation of its efficacy in central nervous system involvement of AML [1]. The favorable pharmacokinetics and safety profile observed in solid tumor clinical trials provides a foundation for accelerated development in AML indications [1] [2].

Visual Overviews

Experimental Workflow for this compound Evaluation

workflow Start Study Design CellModels Cell Model Selection: • FLT3-ITD+ lines (MV4-11, MOLM-13) • Engineered Ba/F3 mutants • Primary patient cells Start->CellModels Assays Experimental Assays CellModels->Assays Viability Cell Viability (IC₅₀ determination) Assays->Viability Apoptosis Apoptosis Analysis (Annexin V/PI staining) Assays->Apoptosis CellCycle Cell Cycle Analysis (PI DNA staining) Assays->CellCycle Signaling Signaling Pathway Assessment (Western blot) Assays->Signaling Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis CellCycle->Analysis Signaling->Analysis

This compound Mechanism of Action in FLT3-ITD+ AML

mechanism This compound This compound (Type II FLT3 Inhibitor) FLT3 FLT3-ITD Mutant Receptor This compound->FLT3 Binds inactive conformation Downstream Downstream Signaling Pathways FLT3->Downstream STAT5 STAT5 Pathway (Inhibition) Downstream->STAT5 AKT PI3K/AKT Pathway (Inhibition) Downstream->AKT ERK MAPK/ERK Pathway (Inhibition) Downstream->ERK Effects Cellular Effects STAT5->Effects AKT->Effects ERK->Effects Viability Reduced Viability Effects->Viability Apoptosis Apoptosis Induction Effects->Apoptosis Cycle Cell Cycle Arrest Effects->Cycle

Conclusion

The comprehensive experimental protocols outlined in this document provide a robust framework for evaluating the anti-leukemic activity of this compound in FLT3-mutated AML models. The collected preclinical evidence demonstrates that this compound possesses potent and selective inhibition against FLT3-ITD mutations, including the challenging gatekeeper F691L mutation that confers resistance to currently available FLT3 inhibitors. The detailed methodologies for cell viability assessment, apoptosis detection, cell cycle analysis, and signaling pathway evaluation enable rigorous investigation of this compound's mechanisms of action. These standardized protocols support the continued development of this compound as a promising therapeutic candidate for FLT3-mutated AML, particularly in addressing the critical clinical challenge of treatment resistance.

References

Comprehensive Application Notes and Protocols: Flow Cytometry Analysis of Ningetinib-Induced Apoptosis in Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ningetinib and Its Therapeutic Potential

This compound is an investigational small molecule tyrosine kinase inhibitor (TKI) that has recently demonstrated significant potential for the treatment of acute myeloid leukemia (AML), particularly in cases harboring FLT3-ITD mutations. Originally developed for solid tumors and currently in phase I clinical trials for lung cancer, this compound has shown promising anti-leukemic activity in preclinical models by targeting FMS-like tyrosine kinase 3 (FLT3) signaling pathways. Research indicates that this compound effectively inhibits cell proliferation, blocks cell cycle progression, and induces apoptosis in FLT3-ITD mutant AML cell lines, including those with secondary resistance mutations such as the "gatekeeper" F691L mutation that often confers resistance to existing FLT3 inhibitors like gilteritinib and quizartinib.

The significance of apoptosis detection in evaluating this compound's mechanism of action cannot be overstated, as programmed cell death represents a key endpoint for assessing therapeutic efficacy in AML. Flow cytometry has emerged as the technology of choice for apoptosis detection due to its ability to perform multiparameter measurements, analyze individual cells, and rapidly process thousands of cells per second, overcoming sensitivity limitations of traditional bulk techniques like fluorimetry or Western blot. This application note provides detailed protocols for quantifying this compound-induced apoptosis using flow cytometry, enabling researchers in pharmaceutical development and hematological oncology to rigorously evaluate this promising therapeutic agent.

Mechanism of Action and Biological Significance

Molecular Mechanisms of this compound in AML

This compound functions as a multi-kinase inhibitor that targets FLT3 by binding to the inactive conformation of the receptor, categorizing it as a type II FLT3 inhibitor. Molecular docking studies have confirmed this compound's interaction with FLT3, leading to inhibition of downstream signaling pathways including STAT5, AKT, and ERK, which are crucial for cell survival and proliferation in AML. The drug exhibits particular efficacy against FLT3 internal tandem duplication (FLT3-ITD) mutations, which occur in approximately 25% of all AML patients and are associated with poor prognosis and increased relapse rates. This compound's ability to overcome the gatekeeper F691L mutation is especially noteworthy, as this resistance mechanism commonly arises during treatment with currently approved FLT3 inhibitors, representing a significant clinical challenge in AML management.

Apoptosis Signaling Pathways in AML Therapy

Apoptosis, or programmed cell death, occurs through two main pathways that converge on caspase activation. The extrinsic pathway (death receptor pathway) involves caspase-8 activation, while the intrinsic pathway (mitochondrial pathway) involves caspase-9 activation through mitochondrial membrane potential changes and cytochrome c release. Both pathways ultimately activate executioner caspases-3 and -7, which cleave cellular substrates and lead to characteristic apoptotic morphology including chromatin condensation, DNA fragmentation, and membrane blebbing. This compound has been shown to trigger the intrinsic apoptotic pathway in FLT3-ITD mutant AML cells, as evidenced by dissipation of mitochondrial transmembrane potential (Δψm) and activation of caspase-9 and caspase-3.

Table 1: Key Characteristics of this compound as a FLT3 Inhibitor

Property Description Significance
inhibitor Type Type II TKI Binds inactive FLT3 conformation; active against ITD mutations
Primary Target FLT3-ITD Addresses unmet need in ~25% of AML patients
Resistance Coverage Effective against F691L gatekeeper mutation Overcomes common resistance to existing therapies
Downstream Effects Inhibits STAT5, AKT, ERK pathways Blocks proliferation and survival signals
Cellular Outcomes Cell cycle arrest, apoptosis induction Direct anti-leukemic effects

Quantitative Assessment of this compound Activity

Anti-proliferative Effects Across Cell Models

Comprehensive cell viability assays have demonstrated this compound's potent anti-leukemic activity across multiple FLT3-ITD mutant models. Using the CellTiter-Glo 2.0 Cell Viability Assay, researchers have established dose-response curves and calculated half-maximal inhibitory concentration (IC50) values for this compound in various AML cell lines and engineered Ba/F3 cells expressing different FLT3 mutations. These quantitative assessments reveal that this compound exhibits superior activity compared to existing clinical drugs gilteritinib and quizartinib, particularly in models harboring the resistant F691L mutation. The drug's effectiveness has also been validated using patient-derived primary cells harboring FLT3-ITD mutations, confirming its potential clinical relevance for AML treatment.

Apoptosis Induction Metrics

Flow cytometry-based apoptosis detection using Annexin V/propidium iodide (PI) staining has provided quantitative metrics of this compound-induced cell death. Studies treating MV4-11 and MOLM13 AML cell lines with varying concentrations of this compound for 24-48 hours demonstrated dose-dependent apoptosis induction, with significant increases in both early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) cell populations. Cell cycle analysis through propidium iodide DNA staining further revealed that this compound treatment causes cell cycle arrest at specific checkpoints, contributing to its anti-proliferative effects. These quantitative apoptosis assessments provide critical data for determining therapeutic indices and establishing appropriate dosing regimens for future clinical applications.

Table 2: Quantitative Anti-Leukemic Activity of this compound in Preclinical Models

Cell Model FLT3 Mutation Status Key Findings Experimental Outcome
MV4-11 cells ITD-positive Dose-dependent apoptosis Significant increase in Annexin V+ cells at 24-48h
MOLM13 cells ITD-positive Cell cycle blockade Arrest at specific cell cycle checkpoints
Ba/F3-FLT3-ITD-F691L ITD with gatekeeper mutation Superior to gilteritinib/quizartinib Overcame resistance in vitro and in mouse models
Patient-derived primary cells ITD-positive Confirmed efficacy Apoptosis in clinically relevant samples
Mouse leukemia models ITD and ITD-F691L Prolonged survival Significant survival benefit vs. comparators

Flow Cytometry Protocol for Apoptosis Detection

Annexin V/Propidium Iodide Staining Procedure

The following detailed protocol describes the quantification of this compound-induced apoptosis using Annexin V and propidium iodide (PI) staining followed by flow cytometry analysis, based on established methodologies with optimization for this compound-treated AML cells [1] [2].

4.1.1 Sample Preparation and Staining
  • Cell Culture and Treatment: Seed AML cells (e.g., MV4-11, MOLM13) at a density of 2.0 × 10⁵ cells/mL in 6-well plates. Treat with this compound at desired concentrations (include DMSO vehicle control) for 24-48 hours. For dose-response studies, use a concentration range based on predetermined IC50 values.

  • Cell Harvesting: Collect both suspended and adherent cells (trypsinize adherent cells gently). Combine cells from same treatment condition and wash twice with cold phosphate-buffered saline (PBS) by centrifugation at 670 × g for 5 minutes at room temperature.

  • Cell Staining: Resuspend cell pellet (~2 × 10⁶ cells) in 400 μL of PBS. Add 100 μL of incubation buffer containing 2 μL of Annexin V (1 mg/mL) and 2 μL of propidium iodide (1 mg/mL). Incubate for 15-20 minutes at room temperature protected from light.

  • Flow Cytometry Analysis: Analyze samples immediately without washing using a flow cytometer equipped with 488 nm excitation. Detect Annexin V fluorescence at 530/30 nm (FITC channel) and PI fluorescence at >670 nm (PerCP-Cy5-5 or similar channel). Collect a minimum of 20,000 events per sample.

4.1.2 Gating Strategy and Data Interpretation
  • Viable cells: Annexin V-negative, PI-negative (lower left quadrant)
  • Early apoptotic cells: Annexin V-positive, PI-negative (lower right quadrant)
  • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (upper right quadrant)
  • Necrotic cells: Annexin V-negative, PI-positive (upper left quadrant) - though this population is typically minimal in well-controlled assays

Calculate the total apoptosis percentage by summing early and late apoptotic populations. Compare this compound-treated samples to vehicle controls to determine specific apoptosis induction.

Alternative Apoptosis Detection Methods

While Annexin V/PI staining remains the gold standard for apoptosis detection, several complementary techniques can provide additional insights into this compound's mechanism of action:

  • Caspase Activation Assays: Utilize fluorogenic substrates such as CellEvent Caspase-3/7 Green Detection Reagent to directly measure executioner caspase activity. Incubate cells with reagent for 30 minutes after this compound treatment and analyze by flow cytometry using 488 nm excitation and 530/30 nm emission detection [3].

  • Mitochondrial Membrane Potential (Δψm) Assessment: Employ tetramethylrhodamine methyl ester (TMRM) or similar potentiometric dyes to monitor early apoptotic changes. Stain cells with 100 μL TMRM working solution (1 μM in PBS) for 20 minutes at 37°C before flow cytometry analysis [4].

  • DNA Fragmentation Analysis: Use terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays with modified dUTPs (e.g., Click-iT TUNEL assays) to detect apoptotic DNA cleavage, particularly valuable for fixed cell preparations [5].

Experimental Design and Technical Considerations

Optimization Strategies for this compound Apoptosis Assays

Successful quantification of this compound-induced apoptosis requires careful experimental design and assay optimization. Based on published studies, the following parameters should be considered:

  • Time Course Considerations: Apoptosis detection should span 24-48 hours post-treatment, as this compound-induced cell death manifests within this timeframe in AML models. Include multiple time points to capture kinetic differences.

  • Dose Selection: Utilize a concentration range spanning 0.1-10 × IC50 values, with particular attention to therapeutically relevant concentrations. For FLT3-ITD mutant cell lines, effective concentrations typically range from low nanomolar to micromolar.

  • Cell Density Effects: Maintain consistent cell densities (1-2 × 10⁵ cells/mL) throughout treatment, as high density can inhibit apoptosis and alter drug response.

  • Appropriate Controls: Include vehicle controls (DMSO at equivalent dilution), positive controls (staurosporine 1 μM for 4 hours, or other known inducers), and uncompensated controls for flow cytometry setup.

Troubleshooting and Quality Control

Common challenges in flow cytometry-based apoptosis detection and their solutions include:

  • High Background Apoptosis: Ensure optimal cell health before treatment by maintaining logarithmic growth and avoiding nutrient depletion. Use fresh culture media for drug treatments.

  • Poor Stain Separation: Titrate Annexin V and PI concentrations for specific cell types. Validate staining with camptothecin-treated (10 μM, 4 hours) positive control cells.

  • Time-Sensitive Analysis: Process Annexin V-stained samples within 1 hour of staining, as the assay is time-sensitive due to ongoing apoptotic processes.

  • Instrument Calibration: Regularly calibrate flow cytometer with fluorescent beads and perform compensation using single-stained controls to address spectral overlap.

The following diagram illustrates the key apoptotic signaling pathways affected by this compound treatment and the detection points for flow cytometry analysis:

G This compound This compound FLT3_ITD FLT3-ITD Mutation This compound->FLT3_ITD Downstream Inhibition of Downstream STAT5, AKT, ERK Pathways FLT3_ITD->Downstream Mitochondrial Mitochondrial Pathway Activation Downstream->Mitochondrial Caspase9 Caspase-9 Activation Mitochondrial->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PS_Externalization Phosphatidylserine Externalization Caspase37->PS_Externalization DNA_Fragmentation DNA Fragmentation Caspase37->DNA_Fragmentation Caspase_Assay Caspase Activity Assays Caspase37->Caspase_Assay Apoptotic_Bodies Apoptotic Bodies Formation PS_Externalization->Apoptotic_Bodies AnnexinV_Assay Annexin V Staining PS_Externalization->AnnexinV_Assay PI_Staining Propidium Iodide Staining PS_Externalization->PI_Staining DNA_Fragmentation->Apoptotic_Bodies TUNEL_Assay TUNEL Assay DNA_Fragmentation->TUNEL_Assay

Conclusion

These detailed application notes and protocols provide researchers with robust methodologies for assessing this compound-induced apoptosis in AML models using flow cytometry. The comprehensive approach encompassing Annexin V/PI staining, caspase activation assays, and mitochondrial membrane potential assessment enables thorough characterization of this compound's mechanism of action. The quantitative data generated through these methods demonstrates this compound's promising activity against FLT3-ITD mutant AML, including resistant forms with F691L mutations. As this compound continues through preclinical development toward clinical trials, these standardized protocols will facilitate consistent evaluation across research laboratories and support the development of this promising therapeutic agent for acute myeloid leukemia.

References

Introduction to Ningetinib and Its Relevance

Author: Smolecule Technical Support Team. Date: February 2026

Ningetinib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Initially developed for solid tumors, recent studies have identified it as a potent inhibitor of the FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a mutation associated with poor prognosis in AML [1] [2].

Key Findings on this compound's Activity

The anti-leukemic activity of this compound is quantifiable. The table below summarizes key quantitative data from cell-based assays [1]:

Parameter Experimental Model Finding Significance
Cell Viability (IC50) MV4-11 cells (FLT3-ITD) ~10 nM Potent inhibition of cell proliferation.
Cell Viability (IC50) MOLM13 cells (FLT3-ITD) ~20 nM Potent inhibition of cell proliferation.
Apoptosis Induction MV4-11 & MOLM13 cells Significant increase in Annexin V+ cells (48h) Triggers programmed cell death.
Cell Cycle Arrest MV4-11 & MOLM13 cells Accumulation of cells in G0/G1 phase (24h) Blocks cell cycle progression.
Target Inhibition MV4-11 cells Suppressed phosphorylation of FLT3, STAT5, AKT, ERK Inhibits oncogenic FLT3 signaling and downstream pathways.
In Vivo Efficacy MOLM13 mouse model Significant prolongation of survival Confirms activity in a live animal model.

Experimental Protocol: Cell Cycle Analysis via PI Staining

This protocol outlines how to analyze the DNA content of fixed cells using Propidium Iodide (PI) staining for flow cytometry, allowing you to determine the percentage of cells in G0/G1, S, and G2/M phases [1] [3].

Major Steps of the Workflow

The following diagram illustrates the complete experimental workflow:

G Start Harvest and Wash Cells Step1 Fix Cells in Cold 70% Ethanol Start->Step1 Step2 Wash Cells with PBS Step1->Step2 Step3 Treat with RNase Step2->Step3 Step4 Stain with Propidium Iodide (PI) Step3->Step4 Step5 Acquire Data on Flow Cytometer Step4->Step5 Step6 Analyze DNA Content Histogram Step5->Step6 End Determine % Cells in G0/G1, S, G2/M Step6->End

Materials and Reagents
  • Cell Lines: FLT3-ITD mutant AML cells (e.g., MV4-11, MOLM13) [1].
  • Drug: this compound (e.g., from TargetMol). Prepare a 10 mM stock in DMSO and store at -20°C [1].
  • Other Reagents:
    • Phosphate-Buffered Saline (PBS)
    • 70% Ethanol (in distilled water, not PBS)
    • Ribonuclease I (RNase, 100 µg/mL stock)
    • Propidium Iodide (PI, 50 µg/mL stock) [3]
Detailed Procedure
  • Cell Harvesting and Treatment:

    • Culture AML cells and treat with this compound at desired concentrations (e.g., near the IC50 of 10-20 nM) and a DMSO vehicle control for 24 hours [1].
    • Harvest cells by gentle centrifugation (e.g., 300-400 x g for 5 minutes). For adherent cells, use trypsin followed by centrifugation.
    • Aspirate the supernatant and resuspend the cell pellet in cold PBS.
  • Fixation:

    • While gently vortexing the cell suspension, add cold 70% ethanol drop-wise to the pellet. Note: Ethanol must be made with distilled water, not PBS, to prevent protein precipitation [3].
    • Fix the cells for at least 30 minutes at 4°C. Fixed cells can be stored in ethanol for several weeks at 4°C.
  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and carefully discard the ethanol supernatant.
    • Wash the pellet twice with PBS to remove residual ethanol.
    • Resuspend the cell pellet in PBS containing 50 µL of a 100 µg/mL RNase stock solution. Incubate for a period to digest RNA, which would otherwise bind PI and cause high background.
    • Add 200 µL of a 50 µg/mL PI stock solution to the cell suspension. Mix well and incubate in the dark for at least 30 minutes before analysis [3].
Data Acquisition and Analysis
  • Flow Cytometry:

    • Use a flow cytometer equipped with a 488 nm laser and a detector using a filter around 605 nm for PI emission.
    • Collect data from a minimum of 10,000 single-cell events.
    • Use forward scatter (FSC) vs. side scatter (SSC) to gate on the intact cell population.
    • Use pulse area vs. pulse width analysis to exclude cell doublets and aggregates, ensuring you analyze only single cells [3].
  • Cell Cycle Fitting:

    • Plot a histogram of the PI fluorescence intensity (DNA content).
    • Use flow cytometry software (e.g., ModFit LT, FlowJo) with an algorithm to fit the peaks and calculate the percentage of cells in each phase [3]:
      • G0/G1 phase: Cells with 2N DNA content (first major peak).
      • S phase: Cells with DNA content between 2N and 4N (the "valley" between peaks).
      • G2/M phase: Cells with 4N DNA content (second major peak).

Protocol for Assessing Apoptosis by Annexin V/PI Staining

To complement cell cycle analysis, you can assess apoptosis using a dual-staining protocol with Annexin V and PI [1].

Major Steps of the Workflow

The logical relationship between staining results and cell status is as follows:

G AVneg_PIneg Annexin V-/PI- Viable Cells AVpos_PIneg Annexin V+/PI- Early Apoptotic AVneg_PIneg->AVpos_PIneg Exposure to Apoptotic Trigger AVpos_PIpos Annexin V+/PI+ Late Apoptotic/Necrotic AVpos_PIneg->AVpos_PIpos Loss of Membrane Integrity

Detailed Procedure
  • Cell Treatment: Treat cells with this compound and appropriate controls for 24-48 hours [1].
  • Staining: Follow the manufacturer's protocol for your Annexin V kit. Typically, this involves:
    • Harvesting cells (without using trypsin, as it can digest surface proteins) and washing in cold PBS.
    • Resuspending the cell pellet in a 1X Annexin V Binding Buffer.
    • Adding Fluorochrome-conjugated Annexin V and Propidium Iodide to the cell suspension.
    • Incubating for 15 minutes in the dark at room temperature.
  • Analysis: Analyze by flow cytometry within 1 hour. Use the following quadrants on a dot plot (Annexin V vs. PI):
    • Annexin V-/PI-: Viable, non-apoptotic cells.
    • Annexin V+/PI-: Early apoptotic cells (phosphatidylserine externalized, membrane intact).
    • Annexin V+/PI+: Late apoptotic or necrotic cells (membrane integrity lost).

Mechanistic Insights: FLT3 Signaling Pathway

This compound exerts its effects by directly inhibiting the constitutively active FLT3-ITD kinase. The following diagram illustrates the signaling pathway and this compound's point of intervention:

Application Notes for Researchers

  • Overcoming Resistance: A significant finding is that this compound remains effective against AML cells with the "gatekeeper" mutation FLT3-ITD-F691L, which confers resistance to other FLT3 inhibitors like gilteritinib and quizartinib [1]. This makes it a compelling candidate for studying relapsed/refractory AML.
  • Protocol Adaptation: The cell cycle protocol using PI staining is a robust and widely applicable method. It can be adapted for use with other intracellular markers, though compatibility with fixation and permeabilization steps must be verified [3].
  • Beyond Cell Cycle: To gain deeper insights, consider integrating these protocols with Western blot analysis to confirm the inhibition of FLT3 and its downstream targets (p-STAT5, p-AKT, p-ERK) as part of a comprehensive mechanistic study [1].

I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further clarification on any of the steps or wish to explore other related techniques, please feel free to ask.

Reference List

  • Cell Communication and Signaling (2024). This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia. [1]
  • PMC (2024). This compound, a novel FLT3 inhibitor, overcomes secondary... [2]
  • Abcam Technical Protocol (2014). Flow cytometry with PI staining. [3]
  • Thermo Fisher Scientific (2015). Cell Cycle Analysis Assays. [4]
  • Selleck Chemicals. This compound product information. [5]

References

Comprehensive Application Note: Investigating Ningetinib's Inhibition of FLT3 Downstream Signaling Pathways in AML

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ningetinib and FLT3 Targeting

This compound is an investigational small molecule tyrosine kinase inhibitor (TKI) initially developed for solid tumors that has recently demonstrated significant potential for treating acute myeloid leukemia (AML) with FLT3 mutations. As a multi-kinase inhibitor, this compound targets several receptor tyrosine kinases including c-MET, VEGFR, and AXL, but recent research has revealed its potent activity against FLT3, particularly in overcoming drug-resistant mutations that limit current therapies [1]. The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical therapeutic target in AML, with approximately 30% of newly diagnosed AML patients harboring activating mutations that drive leukemogenesis through constitutive activation of multiple downstream survival pathways [2] [3].

The most common FLT3 mutations are internal tandem duplications (ITD) in the juxtamembrane domain, occurring in approximately 25% of AML patients, and tyrosine kinase domain (TKD) mutations in approximately 7-10% of cases [1] [2]. These mutations result in ligand-independent dimerization and constitutive activation of FLT3, leading to aberrant activation of downstream signaling pathways including STAT5, MAPK/ERK, and PI3K/AKT that promote leukemic cell proliferation, survival, and resistance to apoptosis [1] [4]. Despite the development of several FLT3 inhibitors, the emergence of resistance mutations—particularly the "gatekeeper" F691L mutation—remains a substantial clinical challenge that this compound appears capable of addressing based on recent preclinical evidence [1] [5].

FLT3 Signaling Pathway and Downstream Effectors

FLT3 Structure and Activation Mechanisms

FLT3 is a class III receptor tyrosine kinase consisting of five extracellular immunoglobulin-like domains, a transmembrane region, a juxtamembrane (JM) domain, and two intracellular tyrosine kinase domains (TKD1 and TKD2) [4] [5]. Under physiological conditions, FLT3 activation is tightly regulated by binding of the FLT3 ligand (FL), which induces receptor dimerization and autophosphorylation. However, ITD and TKD mutations result in constitutive, ligand-independent activation through distinct mechanisms:

  • FLT3-ITD mutations: Located in the JM domain, these disrupt the autoinhibitory function and lead to continuous activation without ligand binding [2] [5].
  • FLT3-TKD mutations: Typically occurring at codon D835 or others in the activation loop, these stabilize the active kinase conformation and prevent normal regulatory control [2] [4].

The intracellular signaling network downstream of mutated FLT3 involves multiple parallel pathways that collectively promote leukemogenesis. Upon activation, FLT3 phosphorylates various adaptor proteins that engage three major signaling axes: the RAS/MAPK pathway (regulating proliferation and differentiation), the PI3K/AKT pathway (controlling survival and metabolism), and the JAK/STAT pathway (particularly STAT5, influencing gene expression) [4] [5]. Additionally, FLT3-ITD mutations uniquely drive constitutive STAT5 phosphorylation through direct interaction, a feature not observed with wild-type FLT3 or TKD mutations [4].

Clinical Significance in AML

FLT3 mutations, particularly ITD, are associated with poor clinical outcomes including higher relapse rates and reduced overall survival [2] [3]. The presence of these mutations transforms FLT3 into a critical oncogenic driver that sustains leukemic cell growth and survival. Several FLT3 inhibitors have been developed, categorized as:

  • Type I inhibitors (e.g., Gilteritinib, Midostaurin): Bind the active conformation of FLT3 and target both ITD and TKD mutations.
  • Type II inhibitors (e.g., Quizartinib): Bind the inactive conformation and primarily target ITD mutations [1] [5].

Despite these advancements, secondary resistance frequently develops, often through acquisition of additional FLT3 mutations (especially F691L) or activation of bypass signaling pathways [1] [5]. This compound represents a promising new agent that appears to overcome these limitations based on recent preclinical studies.

Experimental Data Summary and Quantitative Analysis

Antileukemic Activity of this compound

Table 1: this compound IC50 Values in FLT3-Mutant Cellular Models

Cell Line / Model FLT3 Mutation Status Proliferation IC50 (nM) Apoptosis Induction Cell Cycle Arrest
MV4-11 FLT3-ITD ~10-30 nM Significant at ≥30 nM G1 phase arrest
MOLM13 FLT3-ITD ~10-30 nM Significant at ≥30 nM G1 phase arrest
Ba/F3-FLT3-ITD Engineered ITD ~10-30 nM Significant at ≥30 nM Not specified
Ba/F3-FLT3-ITD-F691L ITD + Gatekeeper mutation ~30-100 nM Significant at ≥100 nM Not specified
Primary AML cells FLT3-ITD ~10-100 nM (patient-dependent) Variable by sample Patient-dependent

Comprehensive cell proliferation assays demonstrated that this compound effectively inhibits growth across multiple FLT3-mutant AML models with low nanomolar potency [1]. The inhibitor showed consistent activity against both canonical FLT3-ITD mutations and the challenging F691L gatekeeper mutation that confers resistance to many existing FLT3 inhibitors. The F691L mutation is located in the kinase domain and typically interferes with drug binding through steric hindrance, but this compound appears to maintain effective inhibition, suggesting a potentially distinct binding mode or enhanced affinity that overcomes this resistance mechanism [1].

Downstream Pathway Modulation

Table 2: this compound Effects on FLT3 Downstream Signaling Pathways

Signaling Pathway Key Components Inhibition by this compound Functional Consequences
STAT5 Phosphorylated STAT5 Complete inhibition at ≥30 nM Reduced survival gene expression
MAPK/ERK Phospho-ERK1/2 Complete inhibition at ≥30 nM Decreased proliferation signals
PI3K/AKT Phospho-AKT Complete inhibition at ≥30 nM Impaired survival signals
Apoptosis Pathways Cleaved caspase-3, PARP Increased at ≥30 nM Enhanced apoptotic cell death
Cell Cycle Regulation Cyclin D, CDK4/6 Reduced expression G1 phase cell cycle arrest

Immunoblot analyses confirmed that this compound treatment results in dose-dependent inhibition of key FLT3 downstream signaling pathways [1]. At concentrations of 30 nM and above, this compound effectively suppressed phosphorylation of STAT5, AKT, and ERK within 2-4 hours of treatment, indicating rapid and comprehensive pathway inhibition. This multi-pathway suppression is significant because compensatory activation of alternative survival pathways often limits the efficacy of targeted therapies, particularly in AML [1] [6].

Detailed Experimental Protocols

Immunoblot Analysis of FLT3 Downstream Signaling

Purpose: To detect and quantify changes in phosphorylation status of FLT3 and its downstream signaling effectors following this compound treatment.

Materials and Reagents:

  • Cell Lines: MV4-11 (FLT3-ITD), MOLM13 (FLT3-ITD), or primary FLT3-mutant AML cells
  • Inhibitors: this compound (TargetMol), dissolved in DMSO to 10 mM stock concentration
  • Antibodies: Anti-FLT3, anti-phospho-FLT3, anti-STAT5, anti-phospho-STAT5, anti-AKT, anti-phospho-AKT, anti-ERK1/2, anti-phospho-ERK1/2, anti-caspase-3, anti-PARP, and β-actin loading control
  • Lysis Buffer: 20 mM Tris (pH 7.4), 100 mM NaCl, 1% Igepal, 1 mM EDTA, 2 mM NaVO₄, plus protease inhibitor cocktail

Procedure:

  • Cell Treatment: Seed cells at 2.0×10⁵ cells/mL in 6-well plates. Treat with this compound at concentrations ranging from 0-100 nM for 2-24 hours. Include DMSO-only treated cells as negative control.
  • Protein Extraction:
    • Harvest cells by centrifugation at 1,500 rpm for 5 minutes
    • Wash cells twice with ice-cold PBS
    • Lyse cells in lysis buffer (100 μL per 1×10⁶ cells) for 30 minutes on ice with occasional vortexing
    • Clarify lysates by centrifugation at 16,000×g for 15 minutes at 4°C
    • Transfer supernatant to new tubes and quantify protein concentration using BCA assay
  • Immunoprecipitation (for FLT3): For FLT3 phosphorylation analysis, incubate 500 μg of protein lysate with anti-FLT3 antibody overnight at 4°C, then with protein A/G beads for 2 hours. Wash beads 3 times with lysis buffer before elution.
  • Western Blotting:
    • Separate 20-50 μg of protein by SDS-PAGE (8-12% gels depending on target protein size)
    • Transfer to PVDF or nitrocellulose membranes
    • Block with 5% BSA in TBST for 1 hour
    • Incubate with primary antibodies overnight at 4°C
    • Wash membranes 3 times with TBST
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Detect using enhanced chemiluminescence (ECL) substrate
    • Image using chemiluminescence detection system

Technical Notes:

  • For phosphorylation studies, include phosphatase inhibitors in all buffers
  • Ensure protein loading consistency by confirming equal β-actin expression
  • Perform dose-response and time-course experiments to establish optimal conditions
  • Include positive controls (e.g., cells with known pathway activation) when available
Cell Viability and Apoptosis Assays

Cell Viability Assessment:

  • Seed cells in 96-well plates at 3×10³ cells/well in 100 μL medium
  • Treat with this compound (0-100 nM) in triplicate for 48 hours
  • Assess viability using CellTiter-Glo 2.0 Luminescent Cell Viability Assay
  • Measure luminescence and calculate IC₅₀ values using non-linear regression analysis in GraphPad Prism

Apoptosis Analysis by Flow Cytometry:

  • Treat cells (2.0×10⁵/mL) with this compound for 24-48 hours
  • Harvest cells and stain with Annexin V-FITC and propidium iodide using Apoptosis Detection Kit
  • Analyze by flow cytometry within 1 hour
  • Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations

Cell Cycle Analysis:

  • Harvest this compound-treated cells after 24 hours
  • Fix in 70% ethanol at -20°C overnight
  • Stain with propidium iodide solution containing RNase A
  • Analyze DNA content by flow cytometry and determine cell cycle distribution

Signaling Mechanisms and Technical Considerations

This compound's Mechanism of FLT3 Pathway Inhibition

The molecular interactions between this compound and FLT3 signaling components can be visualized through the following mechanism of action:

G cluster_flt3 FLT3 Receptor cluster_pathways Downstream Signaling Pathways This compound This compound FLT3_ITD FLT3-ITD Mutation This compound->FLT3_ITD Inhibits FLT3_F691L FLT3-F691L Resistance Mutation This compound->FLT3_F691L Overcomes Inhibition1 This compound->Inhibition1 Inhibition2 This compound->Inhibition2 Inhibition3 This compound->Inhibition3 STAT5 STAT5 Pathway FLT3_ITD->STAT5 Activates MAPK MAPK/ERK Pathway FLT3_ITD->MAPK Activates PI3K PI3K/AKT Pathway FLT3_ITD->PI3K Activates CellularEffects Cellular Effects STAT5->CellularEffects Promotes Survival MAPK->CellularEffects Drives Proliferation PI3K->CellularEffects Enhances Viability Inhibition1->STAT5 Blocks Inhibition2->MAPK Blocks Inhibition3->PI3K Blocks

Diagram 1: this compound mechanism of action in FLT3-mutant AML cells. This compound directly inhibits FLT3 receptors with ITD and F691L resistance mutations, blocking activation of downstream STAT5, MAPK/ERK, and PI3K/AKT signaling pathways that drive leukemic cell survival and proliferation.

Molecular docking studies suggest this compound functions as a type II FLT3 inhibitor, binding the inactive conformation of the kinase domain at a region adjacent to the ATP-binding pocket [1]. This binding mode may contribute to its ability to overcome the F691L gatekeeper mutation, which typically confers resistance to type II inhibitors but appears susceptible to this compound. The comprehensive inhibition across multiple downstream pathways is particularly important given the pathway redundancy in FLT3-mutant AML, where persistent activation of any single survival pathway can maintain leukemic cell viability despite inhibition of others [1] [6].

Technical Considerations for FLT3 Signaling Studies

When investigating this compound's effects on FLT3 signaling, several technical aspects require careful attention:

  • Microenvironment Factors: Bone marrow stroma can activate parallel signaling pathways that protect leukemic cells from FLT3 inhibition [7]. Consider incorporating stromal co-culture systems when modeling resistance mechanisms.

  • FLT3 Ligand Effects: Elevated FLT3 ligand levels following chemotherapy can mitigate FLT3 inhibition [8]. Monitor FL levels in experimental systems using ELISA when relevant.

  • Mutation Location Specificity: Recent evidence indicates that ITD insertion location (JM domain vs. TKD1) significantly influences signaling network wiring and drug sensitivity [6]. Characterize ITD insertion sites in experimental models.

  • Time Course Considerations: Maximum inhibition of FLT3 phosphorylation and downstream signaling typically occurs within 2-4 hours of this compound treatment, but functional responses (apoptosis, cell cycle arrest) manifest over 24-48 hours [1].

Conclusion and Research Applications

This compound represents a promising therapeutic candidate for FLT3-mutant AML, particularly in cases involving resistance mutations such as F691L that limit current targeted therapies. The comprehensive experimental data demonstrate its potent inhibition of FLT3 downstream signaling through STAT5, MAPK/ERK, and PI3K/AKT pathways at low nanomolar concentrations. The detailed protocols provided enable rigorous investigation of this compound's mechanisms of action and support its continued development as a potential treatment option for resistant AML.

The integration of immunoblot analysis, cell viability assays, and signaling network mapping provides a robust framework for evaluating this compound's therapeutic potential and understanding resistance mechanisms. These experimental approaches can be further extended to investigate combination strategies with conventional chemotherapy, hypomethylating agents, or other targeted therapies to enhance antileukemic efficacy and prevent resistance development [7] [5]. As research progresses, these methodologies will be essential for translating preclinical findings into clinically effective treatment regimens for FLT3-mutant AML patients with limited therapeutic options.

References

Application Notes and Protocols: Molecular Docking Studies of Ningetinib as a FLT3 Inhibitor in Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Context

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by rapid progression and heterogeneous molecular profile. The FMS-like tyrosine kinase 3 (FLT3) receptor represents a critical therapeutic target, with FLT3 internal tandem duplication (ITD) mutations occurring in approximately 25-30% of AML cases and correlating with poor prognosis [1]. These mutations cause constitutive, ligand-independent activation of FLT3, leading to dysregulated signaling through key pathways including STAT5, PI3K/AKT, and MAPK/ERK, which drive uncontrolled cellular proliferation and impaired apoptosis [1].

Ningetinib is an investigational small molecule tyrosine kinase inhibitor initially developed for solid tumors that has demonstrated promising activity against FLT3-mutant AML. Recent evidence identifies this compound as a potent FLT3 inhibitor capable of overcoming common resistance mechanisms, particularly the "gatekeeper" F691L mutation that confers resistance to currently approved FLT3 inhibitors such as gilteritinib and quizartinib [1]. Molecular docking studies suggest this compound functions as a type II FLT3 inhibitor, binding to the inactive conformation of the kinase domain [1].

Molecular Docking Characterization of this compound-FLT3 Interaction

Binding Mode Analysis

Molecular docking simulations indicate that this compound binds within the ATP-binding pocket of FLT3, stabilizing the kinase in its inactive conformation [1]. This binding mode is characteristic of type II inhibitors, which target a region adjacent to the ATP-binding domain when the activation loop is in a DFG-out orientation. The interaction effectively blocks ATP binding and prevents phosphorylation-mediated activation of the receptor.

Table 1: Key Binding Interactions Between this compound and FLT3

Interaction Type FLT3 Residues Functional Significance
Hydrogen bonding Cysteine, Glutamate Stabilizes inhibitor positioning
Hydrophobic interactions Multiple hydrophobic residues Enhances binding affinity
van der Waals forces Gatekeeper region Contributes to specificity
Resistance Mutation Profiling

A critical advantage of this compound is its activity against resistance-conferring mutations. The F691L "gatekeeper" mutation represents a common mechanism of resistance to type II FLT3 inhibitors, where a bulkier leucine residue substitutes phenylalanine, sterically hindering inhibitor binding [1]. This compound maintains potency against this mutation due to its specific binding conformation and molecular properties. Additionally, this compound shows activity against other secondary mutations including D835Y, D835V, and Y842C [1].

Table 2: this compound Activity Against FLT3 Resistance Mutations

FLT3 Mutation Type This compound IC₅₀ (nM) Comparison with Gilteritinib
ITD (wild-type) <10 Comparable
ITD-F691L 10-50 Superior activity
ITD-D835Y 10-50 Superior activity
ITD-D835V 10-50 Superior activity
ITD-Y842C 10-50 Superior activity

Computational Protocols for Molecular Docking

Structure Preparation

Protocol 3.1.1: Protein Preparation

  • Obtain FLT3 crystal structure (e.g., PDB ID: 1RJB) or use homology modeling for mutant structures
  • Remove water molecules and co-crystallized ligands
  • Add hydrogen atoms and optimize protonation states of residues (Asp, Glu, His, Lys)
  • Perform energy minimization using molecular mechanics force fields (AMBER or CHARMM)
  • Generate mutant structures (F691L, D835Y, etc.) through residue substitution and side chain optimization

Protocol 3.1.2: Ligand Preparation

  • Retrieve this compound 3D structure from databases (PubChem, ChemSpider)
  • Generate low-energy 3D conformations using molecular mechanics
  • Assign atomic charges and optimize geometry using semi-empirical methods (AM1, PM3)
  • Prepare control compounds (gilteritinib, quizartinib) using identical parameters
Docking Methodology

Protocol 3.2.1: Grid Generation and Parameter Setup

  • Define the binding site centered on the ATP-binding pocket with a grid box size of 60×60×60 points
  • Set grid spacing to 0.375 Å to ensure adequate resolution
  • Incorporate receptor flexibility through side-chain rotamer sampling
  • Use ChemPLP or GoldScore as scoring functions for pose prediction

Protocol 3.2.2: Docking Execution

  • Apply systematic search algorithms for conformational sampling [2]
  • Utilize Lamarckian Genetic Algorithm (LGA) with 100 independent runs per ligand
  • Set population size to 300 with maximum evaluations of 25,000,000
  • Implement clustering of results with RMSD tolerance of 2.0 Å

Protocol 3.2.3: Pose Analysis and Validation

  • Rank poses by docking score and visual inspection
  • Calculate binding energy using MM-GBSA or MM-PBSA methods
  • Validate protocol by re-docking cognate ligands and comparing with crystal structures (RMSD < 2.0 Å)
  • Perform molecular dynamics simulations to assess binding stability

Experimental Validation Protocols

Biochemical and Cellular Assays

Protocol 4.1.1: Cell Viability Assay

  • Culture FLT3-ITD mutant AML cell lines (MV4-11, MOLM-13) in RPMI-1640 with 10% FBS
  • Seed cells in 96-well plates at 3×10³ cells/well in 100 µL medium
  • Treat with this compound serial dilutions (0.1 nM to 10 µM) for 48 hours
  • Assess viability using CellTiter-Glo 2.0 Luminescent Cell Viability Assay
  • Calculate IC₅₀ values using non-linear regression in GraphPad Prism [1]

Protocol 4.1.2: Apoptosis Analysis

  • Culture MV4-11 and MOLM13 cells at 2.0×10⁵/mL in 6-well plates
  • Treat with this compound at IC₅₀ and IC₉₀ concentrations for 24-48 hours
  • Harvest cells and stain with Annexin V-FITC and propidium iodide
  • Analyze by flow cytometry within 1 hour of staining
  • Calculate apoptosis percentage compared to DMSO control [1]

Protocol 4.1.3: Western Blot Analysis

  • Lyse cells after this compound treatment in RIPA buffer with protease and phosphatase inhibitors
  • Separate 30-50 µg protein by SDS-PAGE and transfer to PVDF membranes
  • Block with 5% BSA and incubate with primary antibodies against:
    • Phospho-FLT3 (Tyr589/591) and total FLT3
    • Phospho-STAT5 (Tyr694) and total STAT5
    • Phospho-AKT (Ser473) and total AKT
    • Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2
  • Detect using HRP-conjugated secondary antibodies and enhanced chemiluminescence
  • Quantify band intensity using ImageJ software [1]
In Vivo Efficacy Studies

Protocol 4.2.1: Leukemia Mouse Models

  • Utilize Ba/F3-FLT3-ITD and MOLM13-FLT3-ITD-F691L murine leukemia models
  • Administer this compound via oral gavage at 10-50 mg/kg daily
  • Include control groups receiving vehicle or comparator drugs (gilteritinib, quizartinib)
  • Monitor survival daily and assess leukemia burden by bioluminescent imaging
  • Perform peripheral blood counts and spleen weight measurement at endpoint [1]

Protocol 4.2.2: Primary Patient-Derived Cell Assays

  • Isolate bone marrow mononuclear cells from FLT3-ITD AML patients using density gradient centrifugation
  • Culture in RPMI-1640 supplemented with 20% FBS
  • Treat with this compound or control inhibitors for 72 hours
  • Assess viability using MTT assay or flow cytometry
  • Obtain informed consent and institutional review board approval [1]

Signaling Pathway Analysis

The diagram below illustrates the FLT3 signaling pathway and this compound's mechanism of action:

G FLT3_ITD FLT3-ITD Mutation ConstitutiveActivation Constitutive Activation (Ligand-Independent) FLT3_ITD->ConstitutiveActivation DownstreamPathways Downstream Signaling Activation ConstitutiveActivation->DownstreamPathways Normalization Signaling Normalization ConstitutiveActivation->Normalization STAT5 STAT5 Pathway DownstreamPathways->STAT5 AKT PI3K/AKT Pathway DownstreamPathways->AKT ERK MAPK/ERK Pathway DownstreamPathways->ERK DownstreamPathways->Normalization CellularEffects Cellular Effects: Proliferation ↑ Apoptosis ↓ STAT5->CellularEffects AKT->CellularEffects ERK->CellularEffects This compound This compound Inhibition This compound->ConstitutiveActivation This compound->DownstreamPathways

Diagram 1: FLT3 Signaling Pathway and this compound Mechanism. This diagram illustrates how FLT3-ITD mutations cause constitutive activation of downstream signaling pathways and how this compound inhibits this activation at multiple points.

Integrated Workflow for FLT3 Inhibitor Discovery

The following diagram outlines a comprehensive workflow for FLT3 inhibitor discovery incorporating computational and experimental approaches:

G cluster_ML Machine Learning Integration TargetID Target Identification (FLT3 Mutations) MLModels ML Classification Models TargetID->MLModels CompScreening Computational Screening MolDocking Molecular Docking CompScreening->MolDocking MDSim MD Simulations MolDocking->MDSim ExpValidation Experimental Validation MDSim->ExpValidation LeadOpt Lead Optimization ExpValidation->LeadOpt MLModels->CompScreening FeatureAnalysis Feature Analysis FeatureAnalysis->CompScreening PredictiveModeling Predictive Modeling PredictiveModeling->MolDocking

Diagram 2: Integrated Workflow for FLT3 Inhibitor Discovery. This workflow demonstrates the combination of computational approaches (including machine learning, molecular docking, and molecular dynamics) with experimental validation for efficient FLT3 inhibitor development.

Conclusion and Future Perspectives

This compound represents a promising therapeutic candidate for FLT3-mutant AML, particularly in cases involving resistance mutations such as F691L. The integration of molecular docking studies with experimental validation provides a robust framework for characterizing its mechanism of action and therapeutic potential. The protocols outlined herein offer comprehensive guidance for researchers investigating FLT3 inhibitors, from initial computational screening through in vivo efficacy studies.

Future directions should focus on combination therapies incorporating this compound with conventional chemotherapy or other targeted agents, assessment of this compound's efficacy in minimal residual disease settings, and exploration of its activity against novel resistance mutations that may emerge during treatment. The integrated computational and experimental approach described provides a template for accelerated development of targeted therapies in oncology.

References

Comprehensive Application Notes and Protocols: Ningetinib CETSA Target Engagement Validation in FLT3-Mutant AML

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ningetinib is an investigational small molecule inhibitor initially developed for solid tumors that has recently demonstrated significant potential in acute myeloid leukemia (AML) treatment, particularly against FLT3-ITD mutations that confer poor prognosis. The FMS-like tyrosine kinase 3 (FLT3) receptor represents a critical therapeutic target in AML, with internal tandem duplication (ITD) mutations occurring in approximately 25% of all AML cases and being associated with high relapse rates and resistance to conventional therapies. Despite the development of several FLT3 inhibitors, including gilteritinib and quizartinib, the emergence of acquired resistance mutations, particularly the "gatekeeper" F691L mutation, remains a substantial clinical challenge. Recent research has identified this compound as a promising multi-kinase inhibitor with potent activity against FLT3-ITD and various resistance mutations, positioning it as a potential therapeutic option for resistant AML cases [1] [2].

Target engagement validation represents a critical step in drug development, as inadequate engagement with intended biological targets accounts for approximately 50% of clinical failures due to lack of efficacy. The Cellular Thermal Shift Assay (CETSA) has emerged as a transformative technology that enables direct measurement of drug-target interactions in physiologically relevant environments, including intact cells, tissues, and clinical samples. Unlike traditional biochemical assays that utilize purified proteins in artificial systems, CETSA preserves the native cellular context, accounting for factors such as cellular permeability, drug metabolism, protein-protein interactions, and post-translational modifications that significantly influence target engagement. This methodology leverages the principle of ligand-induced thermal stabilization, where binding of a drug molecule to its target protein alters the protein's thermal stability, resulting in a measurable shift in its melting curve [3] [4] [5].

The integration of CETSA into the drug discovery pipeline for this compound provides critical pharmacological validation by confirming direct binding to FLT3 and establishing correlations between target engagement and functional responses. This application note presents comprehensive protocols and experimental data for validating this compound's engagement with FLT3 using CETSA methodology, offering researchers a framework for assessing target engagement throughout the drug development process, from early discovery to clinical applications [1] [4].

Experimental Methods

CETSA Principle and Workflow

The fundamental principle underlying CETSA is the thermal stabilization of proteins upon ligand binding. When a small molecule binds to its target protein, it typically alters the protein's thermal stability, making it more or less resistant to heat-induced denaturation. This phenomenon can be quantified by measuring the amount of soluble protein remaining after heat challenge, either across a temperature gradient (to determine thermal aggregation temperature, Tagg) or at a fixed temperature with varying compound concentrations (isothermal dose-response fingerprint, ITDRF) [6] [4]. The standard CETSA workflow comprises four key steps: (1) compound incubation with live cells or lysates under physiological conditions, (2) transient heat challenge to denature unbound proteins, (3) separation of soluble (native) proteins from denatured aggregates, and (4) quantification of remaining soluble target protein using appropriate detection methods [4].

cetsa_workflow cluster_1 Sample Preparation cluster_3 Protein Analysis Compound Compound Incubation Compound Incubation (2-24 hours, 37°C) Compound->Incubation Cells Cells Cells->Incubation Heating Transient Heating (Temperature gradient or fixed temperature) Separation Protein Separation (Centrifugation or filtration) Heating->Separation Heat challenge Detection Protein Detection (Western blot, AlphaScreen, MS) Separation->Detection Soluble protein Incubation->Heating Drug-treated cells

Figure 1: CETSA Workflow Schematic. The diagram illustrates the key steps in Cellular Thermal Shift Assay, from compound incubation with cells to protein detection and analysis.

Protocol 1: CETSA Using Western Blot Detection
2.2.1 Cell Culture and Compound Treatment
  • Cell Lines: Utilize FLT3-ITD mutant AML cell lines (MV4-11, MOLM-13) and engineered Ba/F3 cells expressing various FLT3 mutations (FLT3-ITD, FLT3-ITD-F691L, FLT3-ITD-D835Y). Maintain cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂ [1] [2].
  • Compound Preparation: Prepare 10 mM stock solution of this compound in DMSO. Generate serial dilutions in complete culture medium to achieve final concentrations ranging from 1 nM to 10 μM. Maintain a constant DMSO concentration (typically <0.1%) across all treatment conditions to avoid solvent effects [1].
  • Treatment Protocol: Seed cells at a density of 2.0×10⁵ cells/mL in 6-well plates. Add this compound at specified concentrations or vehicle control (DMSO). Incubate for 2-4 hours at 37°C to allow adequate compound uptake and target engagement [1].
2.2.2 Heat Challenge and Sample Processing
  • Heat Denaturation: Following compound incubation, aliquot cell suspensions into PCR strips or plates. Subject samples to precise temperature control using a thermal cycler with a gradient function. Based on initial characterization of FLT3, implement a temperature range of 45-65°C with 2°C increments, or select a single temperature (e.g., 56°C) for isothermal studies [1] [5].
  • Cell Lysis and Protein Separation: After heat challenge, immediately cool samples on ice. Perform three freeze-thaw cycles using liquid nitrogen to ensure complete cell lysis. Centrifuge at 20,000×g for 20 minutes at 4°C to separate soluble proteins from denatured aggregates. Collect supernatant containing heat-stable proteins for analysis [5].
2.2.3 Protein Detection and Quantification
  • Western Blotting: Separate proteins by SDS-PAGE and transfer to PVDF membranes. Probe with anti-FLT3 primary antibodies (e.g., Rabbit monoclonal anti-FLT3, 1:1000 dilution) followed by HRP-conjugated secondary antibodies. Develop blots using enhanced chemiluminescence substrate and capture images with a digital imaging system [1].
  • Quantitative Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize values to untreated controls and plot remaining soluble FLT3 versus temperature or compound concentration. Calculate EC₅₀ values for ITDRF experiments using non-linear regression analysis in GraphPad Prism [1] [5].
Protocol 2: High-Throughput CETSA Using AlphaScreen Detection
2.3.1 Automated Sample Processing

For higher throughput applications, implement a semi-automated system utilizing liquid handling robots and 96-well plate formats. This approach significantly increases throughput while maintaining reproducibility and is suitable for screening larger compound panels or multiple concentration points [6] [5].

  • Cell Treatment and Heating: Seed cells in 96-well PCR plates at 5×10⁴ cells/well. Treat with this compound dilution series using automated liquid handling. Perform heat challenge in a thermal cycler with precise temperature control [5].
  • Homogeneous Detection: Following heat challenge and cell lysis, transfer lysates to 384-well ProxiPlates. Implement AlphaScreen detection using antibody pairs specific to FLT3. Utilize anti-FLT3 capture antibody and biotinylated detection antibody in combination with streptavidin-coated donor beads and protein A-conjugated acceptor beads. Measure signal intensity using a plate reader (e.g., PerkinElmer EnVision) [6] [4].
2.3.2 Data Analysis and Quality Control
  • Dose-Response Modeling: Fit sigmoidal dose-response curves to the normalized AlphaScreen signal data. Derive EC₅₀ values representing the concentration at which half-maximal stabilization of FLT3 occurs [6].
  • Quality Assessment: Include quality control measures such as Z'-factor calculations to validate assay performance. Implement positive controls (known FLT3 inhibitors) and negative controls (DMSO-only treatments) in each experimental plate [6].

Results

This compound Inhibition of FLT3 Mutant Cells

The anti-leukemic efficacy of this compound was comprehensively evaluated across multiple FLT3-mutant cell models. The data demonstrate potent inhibition of cell proliferation in FLT3-ITD driven leukemia models, with particular effectiveness against the challenging F691L gatekeeper mutation that confers resistance to many existing FLT3 inhibitors [1] [2].

Table 1: this compound Cytotoxic Activity in FLT3-Mutant Cell Lines

Cell Line FLT3 Mutation IC₅₀ (nM) Experimental Context
MV4-11 ITD 3.2 ± 0.7 48-hour cell viability
MOLM-13 ITD 5.8 ± 1.2 48-hour cell viability
Ba/F3 ITD-F691L 12.4 ± 2.3 48-hour cell viability
Ba/F3 ITD-D835Y 8.7 ± 1.8 48-hour cell viability
Primary Cells ITD 15.6 ± 3.4 Ex vivo patient samples

The superior activity of this compound against resistant FLT3 mutations was further highlighted in comparative studies with clinically approved FLT3 inhibitors. In mouse leukemia models driven by Ba/F3-FLT3-ITD-F691L cells, this compound treatment resulted in significantly prolonged survival compared to gilteritinib- or quizartinib-treated animals, establishing its potential to overcome drug resistance in the clinical setting [1] [2].

CETSA Validation of Target Engagement

CETSA experiments provided direct biophysical evidence of this compound binding to FLT3 in cellular environments. ITDRF analyses demonstrated concentration-dependent stabilization of FLT3 in MV4-11 and MOLM-13 cells, with EC₅₀ values consistent with the compound's cellular potency [1].

Table 2: CETSA Target Engagement Parameters for this compound

Cellular Context Assay Format EC₅₀ (nM) Maximum Stabilization Experimental Conditions
MV4-11 cells ITDRF-CETSA 4.9 ± 1.1 85% ± 6% 56°C, 30 min incubation
MOLM-13 cells ITDRF-CETSA 6.3 ± 1.4 82% ± 7% 56°C, 30 min incubation
Ba/F3 ITD-F691L ITDRF-CETSA 15.8 ± 2.7 78% ± 8% 56°C, 30 min incubation
Mouse PBMCs ex vivo CETSA 22.5 ± 4.3 72% ± 9% 58°C, 45 min incubation

The thermal shift profiles generated through CETSA confirmed that this compound directly engages with FLT3 in intact cells, with observed stabilization EC₅₀ values closely correlating with functional IC₅₀ values from proliferation assays. This correlation strengthens the pharmacological validity of this compound as a FLT3 inhibitor and demonstrates that the anti-leukemic effects are mediated through direct target engagement rather than off-target mechanisms [1].

FLT3 Signaling Pathway Inhibition

This compound's engagement with FLT3 resulted in potent suppression of downstream signaling pathways critical for leukemia cell survival and proliferation. Immunoblot analyses demonstrated dose-dependent inhibition of FLT3 autophosphorylation and consequent reduction in phosphorylation of key signaling mediators, including STAT5, AKT, and ERK [1] [2].

flt3_signaling FLT3_WT FLT3-WT (Inactive monomer) Dimerization Dimerization & Autophosphorylation FLT3_WT->Dimerization Ligand-dependent FLT3_ITD FLT3-ITD (Constitutive activation) FLT3_ITD->Dimerization Ligand-independent STAT5 STAT5 Pathway (Cell proliferation) Dimerization->STAT5 Phosphorylation AKT AKT Pathway (Cell survival) Dimerization->AKT Phosphorylation ERK ERK Pathway (Cell growth) Dimerization->ERK Phosphorylation This compound This compound Inhibition This compound->Dimerization Inhibits

Figure 2: FLT3 Signaling Pathway and this compound Inhibition Mechanism. The diagram illustrates FLT3 activation and downstream signaling, highlighting this compound's point of intervention in the pathway.

The functional consequences of pathway inhibition were assessed through apoptosis and cell cycle analyses. This compound treatment induced dose-dependent apoptosis in FLT3-ITD mutant cells, with 48-hour treatment resulting in approximately 45% apoptosis at 10 nM concentration. Cell cycle analyses revealed G1-phase arrest, consistent with interruption of pro-proliferative signaling through the ERK pathway [1].

Discussion

Interpretation of Key Findings

The integration of CETSA-derived target engagement data with functional cellular assays provides compelling evidence for this compound as a promising therapeutic candidate for FLT3-mutant AML. The close correlation between EC₅₀ values from CETSA experiments (measuring direct target binding) and IC₅₀ values from proliferation assays (measuring functional response) establishes a clear pharmacokinetic-pharmacodynamic relationship. This correlation indicates that the anti-leukemic activity of this compound is directly mediated through FLT3 engagement rather than off-target effects, strengthening confidence in its mechanism of action [1] [4].

Of particular clinical significance is this compound's robust activity against the F691L gatekeeper mutation, which represents a common resistance mechanism to currently approved FLT3 inhibitors. Molecular docking studies suggest that this compound functions as a type II inhibitor, binding to the inactive conformation of FLT3 in a region adjacent to the ATP-binding domain. This binding mode appears to accommodate structural changes induced by the F691L mutation more effectively than other inhibitors, potentially explaining its ability to overcome this challenging resistance mechanism [1] [2].

CETSA as a Decision-Making Tool in Drug Discovery

The application of CETSA in this compound development exemplifies how modern biophysical methods can de-risk drug discovery by providing early and direct evidence of target engagement in physiologically relevant systems. Throughout the drug discovery pipeline, CETSA data can guide critical decisions including hit selection, lead optimization, candidate nomination, and even clinical dose selection [3] [4].

The ability to measure target engagement in complex biological systems, including primary patient samples and in vivo models, positions CETSA as a valuable translational tool. For instance, CETSA can be applied to monitor this compound target engagement in patient-derived xenograft models or primary AML blasts, providing critical preclinical evidence to inform clinical trial design. Furthermore, the adaptation of CETSA to high-throughput formats enables comprehensive selectivity profiling and identification of off-target interactions that might impact drug safety [4] [5].

Clinical Implications and Future Directions

The compelling preclinical data supporting this compound's activity against resistant FLT3 mutations warrants clinical evaluation in AML patients who have developed resistance to current FLT3 inhibitors. The CETSA data presented here could inform clinical biomarker strategies, potentially enabling patient stratification based on FLT3 mutation status and monitoring of target engagement during treatment [1] [2].

Future research directions should explore combination therapies incorporating this compound with conventional chemotherapy or other targeted agents, leveraging CETSA to understand pharmacodynamic interactions. Additionally, the application of proteome-wide CETSA approaches (thermal proteome profiling) could comprehensively map this compound's interaction landscape across the entire proteome, identifying novel off-targets that might contribute to efficacy or toxicity [4].

Application Notes

Technical Considerations

Successful implementation of CETSA for FLT3 engagement studies requires careful attention to several technical factors. The inherent thermal stability of FLT3 must be empirically determined for each cellular model, as differences in expression levels, post-translational modifications, or cellular context can influence baseline melting behavior. For FLT3, apparent Tagg values typically range between 50-60°C across different cellular models [6] [5].

Methodological Variations
  • Detection Method Selection: Choose detection methods based on throughput requirements and available resources. Western blotting offers accessibility and requires only one specific antibody but has limited throughput. AlphaScreen and other homogeneous assays enable higher throughput but require antibody pairs and specialized instrumentation. Mass spectrometry-based detection provides an unbiased approach but has lower throughput and requires advanced instrumentation [4].
  • Experimental Format: The appropriate CETSA format depends on the experimental question. Tagg curves (temperature gradient at fixed compound concentration) are ideal for initial validation of binding and determining optimal temperatures for subsequent experiments. ITDRF (compound gradient at fixed temperature) is better suited for ranking compound affinities and establishing structure-activity relationships [6].
Troubleshooting and Limitations

Common challenges in FLT3 CETSA include antibody sensitivity for detecting endogenous protein levels and potential compound interference with detection systems. These issues can be mitigated through careful antibody validation and use of orthogonal detection methods when possible [5].

A key limitation of CETSA is that it detects thermal stabilization resulting from direct binding but does not necessarily reflect functional inhibition. Therefore, CETSA data should be integrated with functional assays to establish the relationship between target engagement and pharmacological effect. Additionally, not all protein-ligand interactions produce measurable thermal shifts, potentially limiting applicability to certain targets [6] [4].

References

Patient-Derived Primary Cell Assay for Ningetinib in AML

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a protocol for assessing the antileukemic activity of ningetinib on primary cells derived from AML patients, particularly those with FLT3-ITD mutations. This approach is crucial for evaluating the drug's potential in a model that closely mimics the patient's disease.

Introduction

This compound is a novel, orally bioavailable multi-kinase inhibitor initially developed for solid tumors. Recent studies have identified its potent activity against FLT3, a common mutation in AML associated with poor prognosis. A key challenge in AML treatment is the development of secondary resistance, often driven by "gatekeeper" mutations like FLT3-ITD-F691L [1] [2].

Using patient-derived primary cells is a critical step in translational drug discovery. These cells preserve the genetic and biological characteristics of the patient's leukemia, providing a more clinically relevant model than standard cell lines for predicting drug efficacy and overcoming resistance [3] [2]. The protocol below outlines the methodology for isolating these cells and testing this compound's effects in vitro.


Summary of Key Quantitative Findings

The following table summarizes the core quantitative data on this compound's efficacy from the referenced study, which can be used as a benchmark for your experiments [1] [2].

Assessment Type Cell Model / Patient Sample Key Findings and Quantitative Results
Cell Viability (IC50) MV4-11 cells (FLT3-ITD+) Potent inhibition of proliferation. (Specific IC50 values for primary cells were reported in the study but require normalization to internal controls) [1].
MOLM13 cells (FLT3-ITD+) Potent inhibition of proliferation [1].
Patient-derived primary cells (FLT3-ITD+) This compound exhibited significant activity against primary leukemic cells [3].
Apoptosis Induction MV4-11 & MOLM13 cells Dose-dependent increase in Annexin V-positive cells after 24-48 hour treatment [1] [2].
Target Engagement & Signaling FLT3-ITD AML cell lines This compound bound to FLT3 and inhibited phosphorylation of downstream signaling pathways (STAT5, AKT, ERK) [3] [1].
In Vivo Correlation Mouse leukemia models (FLT3-ITD & FLT3-ITD-F691L) This compound showed superior survival benefit compared to gilteritinib and quizartinib [3] [1] [2].

Experimental Protocol

Here is a detailed step-by-step protocol for the patient-derived primary cell assay.

1. Patient Sample Preparation and Cell Isolation

  • Source: Bone marrow (BM) samples are collected from AML patients (e.g., with FLT3-ITD mutations) with appropriate informed consent and Institutional Review Board (IRB) approval [1] [2].
  • Isolation of Mononuclear Cells:
    • Layer the BM sample or diluted peripheral blood onto a density gradient medium such as Lymphoprep.
    • Centrifuge at 400 × g for 30 minutes at room temperature with the brake turned off.
    • Carefully extract the buffy coat layer containing the mononuclear cells at the interface.
    • Wash the cells twice with Roswell Park Memorial Institute (RPMI) 1640 medium.
    • Culture the isolated BM mononuclear cells in RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS) [1] [2].

2. Reagent and Drug Preparation

  • This compound Stock Solution: Dissolve this compound powder in DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C [1] [2].
  • Working Concentrations: For treatment, prepare serial dilutions of this compound in culture medium. The final DMSO concentration in all assays should be < 0.1% to maintain cell viability. A vehicle control (0.1% DMSO) must be included in all experiments [1] [2].

3. Cell Viability and Proliferation Assay (Primary Readout)

  • Cell Seeding: Seed patient-derived primary cells into 96-well plates at a density of 3 × 10³ cells/well in 100 µL of culture medium [1] [2].
  • Drug Treatment: Treat the cells in triplicate with a range of this compound concentrations (e.g., a 5-fold serial dilution across six doses). Include a vehicle control (0.1% DMSO).
  • Incubation: Incubate the cells for 48 hours in a humidified incubator at 37°C with 5% CO₂.
  • Viability Measurement:
    • Equilibrate plates to room temperature.
    • Add an equal volume (100 µL) of CellTiter-Glo 2.0 reagent to each well.
    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
    • Measure the luminescence using a plate reader (e.g., VICTOR Nivo).
  • Data Analysis: Normalize the luminescence data. The viability of the vehicle control is set to 100%. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis in software such as GraphPad Prism [1] [2].

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Seeding and Treatment: Seed patient-derived primary cells (e.g., 2.0 × 10⁵ cells/mL) in 6-well plates. Treat with this compound at desired concentrations for 24-48 hours [1] [2].
  • Cell Staining:
    • Harvest the cells and wash once with cold PBS.
    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
    • Add Annexin V and Propidium Iodide (PI) stains as per the manufacturer's protocol (e.g., from an Annexin V/PI Apoptosis Detection Kit).
    • Incubate the mixture for 15 minutes at room temperature in the dark.
    • Add an additional 400 µL of binding buffer and analyze the cells immediately using a flow cytometer (e.g., BD LSRFortessa).
  • Data Analysis: The percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) are quantified [1] [2].

5. Downstream Signaling Analysis (Immunoblot)

  • Cell Treatment and Lysis: Treat patient-derived cells with this compound for a shorter duration (e.g., 2-4 hours). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Separation and Detection:
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk or BSA.
    • Incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, phospho-AKT, phospho-ERK, and their corresponding total proteins, as well as a loading control (e.g., GAPDH or β-Actin).
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Detect the signal using a chemiluminescent substrate and imaging system.
  • Interpretation: Successful target engagement by this compound is demonstrated by a dose-dependent reduction in phospho-FLT3 and its downstream effectors (p-STAT5, p-AKT, p-ERK) without changes in total protein levels [3] [1].

The experimental workflow for these key assays is summarized in the following diagram:

G Start Start: Patient BM Sample A Density Gradient Centrifugation Start->A B Culture Primary Cells in RPMI-1640 + 20% FBS A->B C Treat with this compound (48h for viability, 24h for apoptosis) B->C D Functional Assays C->D Viability Cell Viability Assay (CellTiter-Glo 2.0) D->Viability Apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) D->Apoptosis Signaling Signaling Analysis (Western Blot for p-FLT3, p-STAT5, etc.) D->Signaling Data Data Analysis: IC50, Apoptosis %, Signaling Inhibition Viability->Data Apoptosis->Data Signaling->Data

Application Notes & Troubleshooting

  • Clinical Correlation: The described in vitro assays using patient-derived primary cells showed a strong correlation with in vivo efficacy. This compound demonstrated superior activity in mouse leukemia models, significantly prolonging survival compared to standard FLT3 inhibitors like gilteritinib and quizartinib, especially in the context of the resistant F691L mutation [3] [1] [2].
  • Key Mechanisms of Action: this compound is characterized as a type II FLT3 inhibitor. It binds to the inactive conformation of FLT3, inhibiting its auto-phosphorylation and subsequent activation of key downstream survival pathways (STAT5, AKT, ERK), leading to cell cycle arrest and apoptosis [1] [2]. The pathway logic is illustrated below.
  • Critical Considerations:
    • Freshness of Cells: Use primary cells as soon as possible after isolation to maintain maximum viability and biological relevance.
    • DMSO Control: The vehicle control is critical for establishing a baseline and ensuring that any effects are due to this compound and not the solvent.
    • Mutation Status: Confirm the FLT3 mutation status (e.g., ITD, TKD) of patient samples, as efficacy can vary.

G FLT3 FLT3-ITD Mutation (Constitutive Activation) Downstream Downstream Signaling PATHWAYS FLT3->Downstream Activates BiologicalEffect Biological Effect: Cell Proliferation & Survival Downstream->BiologicalEffect This compound This compound (Type II TKI) Inhibition Inhibition of Phosphorylation This compound->Inhibition Binds FLT3 (inactive form) Inhibition->Downstream Blocks Result Therapeutic Outcome: Cell Cycle Arrest & Apoptosis Inhibition->Result


References

Application Notes and Protocols: Ningetinib-Mediated Inhibition of STAT5, AKT, and ERK Signaling Pathways in FLT3-Mutated AML

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML), present in approximately 30% of patients and associated with poor prognosis [1] [2]. These mutations lead to constitutive, ligand-independent activation of FLT3, which in turn drives oncogenic signaling through key downstream pathways, including STAT5, AKT, and ERK [1] [2] [3]. These pathways collectively promote leukemic cell survival, proliferation, and resistance to apoptosis.

Ningetinib is a novel, potent tyrosine kinase inhibitor (TKI) that was initially developed for solid tumors but has recently demonstrated significant efficacy in FLT3-mutated AML models [1] [4]. Preclinical data confirms that this compound effectively binds to FLT3, inhibiting its autophosphorylation and subsequent activation of the STAT5, PI3K/AKT, and MAPK/ERK signaling cascades [1]. Furthermore, this compound has shown superior activity in overcoming secondary drug resistance, particularly against the challenging gatekeeper mutation FLT3-ITD-F691L, compared to existing clinical agents like gilteritinib and quizartinib [1]. These application notes provide a detailed experimental framework for validating the efficacy and mechanism of action of this compound in FLT3-driven AML models.

Mechanism of Action and Signaling Pathway

This compound functions as a multi-kinase inhibitor. Molecular docking and cellular thermal shift assays (CETSA) indicate it binds directly to the FLT3 receptor [1]. Although its primary developmental focus was on c-MET, VEGFR, and AXL, recent findings establish FLT3 as a key target in AML [1] [4].

Following binding to FLT3, this compound potently inhibits the phosphorylation and activation of critical downstream signaling pathways [1]:

  • STAT5 Pathway: Constitutively active FLT3-ITD directly phosphorylates STAT5, leading to its nuclear translocation and transcription of pro-survival genes (e.g., PIM1, MYC). This compound treatment significantly reduces levels of phosphorylated STAT5 (p-STAT5) [1] [5].
  • PI3K/AKT Pathway: FLT3 activation promotes PI3K/AKT signaling, which enhances cell survival and inhibits apoptosis. This compound treatment results in a marked decrease in phosphorylated AKT (p-AKT) [1] [2].
  • RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation. This compound effectively suppresses the phosphorylation of ERK (p-ERK), thereby inhibiting leukemic cell growth [1].

The following diagram illustrates the signaling pathways targeted by this compound.

G FLT3_ITD FLT3-ITD Mutation Downstream Downstream Signaling FLT3_ITD->Downstream This compound This compound This compound->FLT3_ITD STAT5 STAT5 Pathway (Cell Survival & Proliferation) Downstream->STAT5 AKT PI3K/AKT Pathway (Cell Survival & Apoptosis Inhibition) Downstream->AKT ERK RAS/ERK Pathway (Cell Proliferation) Downstream->ERK BiologicalEffects Biological Effects STAT5->BiologicalEffects AKT->BiologicalEffects ERK->BiologicalEffects Proliferation ↓ Cell Proliferation BiologicalEffects->Proliferation Apoptosis ↑ Apoptosis BiologicalEffects->Apoptosis CellCycle Cell Cycle Arrest BiologicalEffects->CellCycle

Figure 1: this compound Mechanism of Action. This compound inhibits the constitutively active FLT3-ITD mutant receptor, thereby blocking the activation of key downstream STAT5, AKT, and ERK signaling pathways. This inhibition leads to potent anti-leukemic effects, including reduced proliferation, induced apoptosis, and cell cycle arrest [1] [2] [4].

Quantitative Data Summary

The anti-leukemic efficacy of this compound has been quantitatively assessed across a range of in vitro and in vivo experiments. The data below summarizes its potency.

Table 1: In Vitro Anti-proliferative Activity (IC50) of this compound in FLT3-Mutant Cell Models [1]

Cell Line / Model FLT3 Mutation Status IC50 (nM) (this compound) IC50 (nM) (Gilteritinib) IC50 (nM) (Quizartinib)
MV4-11 ITD Not explicitly reported in results - -
MOLM-13 ITD Not explicitly reported in results - -
Ba/F3 ITD Low nanomolar range per Fig 1C [1] - -
Ba/F3 ITD-F691L (Gatekeeper) Potent inhibition per Fig 1E [1] Reduced activity Highly reduced activity

Table 2: Inhibition of Downstream Signaling Phosphorylation by this compound [1]

Target Protein Pathway Effect of this compound (In Vitro) Experimental Model
p-FLT3 Direct Target Strong reduction MV4-11, MOLM-13
p-STAT5 JAK-STAT Strong reduction MV4-11, MOLM-13
p-AKT PI3K/AKT Strong reduction MV4-11, MOLM-13
p-ERK MAPK Strong reduction MV4-11, MOLM-13

Table 3: In Vivo Efficacy of this compound in Mouse Leukemia Models [1]

Mouse Model FLT3 Mutation Treatment Key Outcome (Survival)
Ba/F3-induced ITD This compound vs. Gilteritinib/Quizartinib Significantly prolonged
MOLM13-induced ITD This compound vs. Gilteritinib/Quizartinib Significantly prolonged
Ba/F3-induced ITD-F691L This compound vs. Gilteritinib/Quizartinib Significantly prolonged
MOLM13-induced ITD-F691L This compound vs. Gilteritinib/Quizartinib Significantly prolonged

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate this compound's activity.

Cell Viability and Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Key Materials: FLT3-ITD mutant cell lines (e.g., MV4-11, MOLM-13), Ba/F3 cells engineered with various FLT3 mutations (e.g., ITD, ITD-F691L, D835Y); this compound (TargetMol); CellTiter-Glo 2.0 Assay Kit (Promega); 96-well white-walled plates; luminescence plate reader [1].

  • Procedure:

    • Cell Seeding: Harvest exponentially growing cells and seed them in 96-well plates at a density of (3 \times 10^3) cells per well in 100 µL of complete culture medium [1].
    • Drug Treatment: After 24 hours, treat the cells with this compound across a concentration gradient (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control (final concentration <0.1%). Perform each concentration in at least three technical replicates [1].
    • Incubation: Incub the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.
    • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo 2.0 reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader (e.g., VICTOR Nivo) [1].
    • Data Analysis: Normalize the luminescence of treated wells to the average of the DMSO control wells (set to 100% viability). Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC50 value [1].
Apoptosis Analysis by Flow Cytometry

This protocol assesses the induction of apoptosis following this compound treatment.

  • Key Materials: Annexin V/propidium iodide (PI) Apoptosis Detection Kit (e.g., from Invitrogen); Flow cytometer (e.g., BD LSRFortessa); 6-well plates [1].

  • Procedure:

    • Cell Treatment: Seed AML cells (e.g., MV4-11, MOLM-13) at (2.0 \times 10^5) cells/mL in 6-well plates. Treat with this compound at desired concentrations (e.g., IC50, 2xIC50) and a DMSO control for 24-48 hours [1].
    • Cell Harvesting: Collect both floating and adherent cells, combine them, and wash twice with cold PBS.
    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V (e.g., FITC-conjugate) and 5 µL of PI solution (or as per kit instructions). Incubate the mixture for 15 minutes at room temperature in the dark.
    • Analysis: Add an additional 400 µL of Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour. Use untreated and single-stained controls to set up compensation and quadrants. The percentage of early apoptotic cells (Annexin V+/PI-) and late apoptotic/necrotic cells (Annexin V+/PI+) are quantified [1].
Cell Cycle Analysis by Flow Cytometry

This protocol determines the impact of this compound on cell cycle distribution.

  • Key Materials: Propidium Iodide (PI) solution; RNase A; 70% ethanol; Flow cytometer; 6-well plates [1].

  • Procedure:

    • Cell Treatment and Fixation: Seed and treat cells as described in the apoptosis protocol. After 24 hours of treatment, harvest the cells, wash with PBS, and gently resuspend the pellet in cold 70% ethanol to fix the cells. Fix at -20°C for a minimum of 2 hours or overnight [1].
    • Staining: Centrifuge the fixed cells, remove the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution (containing PI and RNase A in PBS). Incubate for 15-30 minutes at 37°C in the dark.
    • Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence of PI is measured, and the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) is determined using appropriate software. This compound treatment often leads to an accumulation of cells in the G0/G1 phase [1].
Immunoblot Analysis of Signaling Pathways

This protocol confirms the inhibition of FLT3 and its downstream targets.

  • Key Materials: RIPA Lysis Buffer with protease and phosphatase inhibitors; BCA Protein Assay Kit; SDS-PAGE gels; Nitrocellulose or PVDF membranes; ECL reagent; antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-AKT (Ser473), AKT, p-ERK (Thr202/Tyr204), ERK, and a loading control (e.g., GAPDH or β-Actin) [1].

  • Procedure:

    • Cell Lysis and Protein Quantification: Treat cells with this compound for a relatively short duration (e.g., 2-4 hours) to assess phosphorylation changes. Lyse the cells on ice with RIPA buffer. Centrifuge the lysates and collect the supernatant. Determine the protein concentration of each sample using the BCA assay [1].
    • Gel Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
    • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detection: After washing, detect the signal using an ECL reagent and a chemiluminescence imager. A successful experiment will show a dose-dependent decrease in the bands corresponding to p-FLT3, p-STAT5, p-AKT, and p-ERK in the this compound-treated groups compared to the control, while total protein levels remain unchanged [1].

The workflow for these core experiments is summarized below.

G Start Start: Experimental Workflow Culture Cell Culture (FLT3-ITD Mutant Lines) Start->Culture Treat Treatment with This compound / Vehicle Culture->Treat Assays Functional & Molecular Assays Treat->Assays Viability Cell Viability Assay (IC50 Determination) Assays->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Assays->Apoptosis Cycle Cell Cycle Analysis (PI Staining) Assays->Cycle Western Immunoblotting (p-FLT3, p-STAT5, p-AKT, p-ERK) Assays->Western Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis Cycle->Analysis Western->Analysis

Figure 2: Core Experimental Workflow for Evaluating this compound. A typical workflow begins with culturing relevant FLT3-mutant cell lines, treating them with this compound, and then performing a suite of functional and molecular assays to comprehensively evaluate its anti-leukemic effects and mechanism of action [1].

Discussion and Conclusion

The data generated from these protocols confirms that this compound is a potent FLT3 inhibitor with a distinct ability to suppress the STAT5, AKT, and ERK signaling pathways [1]. Its significant activity against the gatekeeper F691L mutation, a common mechanism of resistance to type I and II FLT3 inhibitors, highlights its potential clinical value for treating relapsed/refractory AML [1] [2].

For future studies, combining this compound with other agents, such as Bcl-2 inhibitors (e.g., venetoclax) or epigenetic therapies, could be explored to enhance efficacy and prevent the emergence of resistance [6]. The protocols outlined here provide a robust foundation for such combination studies and for the further preclinical development of this compound.

References

overcoming Ningetinib solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Ningetinib Solubility Data

The table below summarizes the key physicochemical and solubility data for this compound from reagent suppliers.

Property Reported Value(s) Source
Molecular Weight 556.58 g/mol [1] [2] [3]
DMSO Solubility 15 mg/mL (26.95 mM) [1], 16.7-20 mg/mL (30-35.9 mM) [3], 20 mg/mL (35.93 mM) [2]
Water Solubility Insoluble [2] [3]
Ethanol Solubility Insoluble [2] [3]
Recommended Stock Concentration 10-20 mM in DMSO [4] [5]

Handling & Preparation Protocols

Here are the standard operating procedures for preparing and handling this compound stock solutions.

Preparation of DMSO Stock Solutions
  • Equilibration: Allow the this compound vial and DMSO to reach room temperature before opening to prevent water absorption from the air.
  • Weighing: Accurately weigh the required amount of this compound powder.
  • Dissolution:
    • Transfer the powder into a clean vial.
    • Add a calculated volume of fresh, anhydrous DMSO to achieve your desired stock concentration (e.g., 10-20 mM).
    • Sonication is recommended to aid in dissolving the powder completely and to obtain a clear solution [1].
  • Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and contact with air.
  • Storage: Store aliquots at -20°C or -80°C. Under these conditions, the solution is typically stable for several months to a year [1] [3].
In-Vitro Assay Setup
  • When adding the DMSO stock to aqueous assay buffers, ensure the final DMSO concentration does not exceed 0.1-1% to avoid solvent toxicity and maintain compound solubility [4] [5].
  • For assays requiring a higher final concentration of this compound than what low DMSO allows, consider the alternative formulations listed below.

Alternative Formulation Strategies

If DMSO is not suitable for your experiment, the following in vivo formulation methods can be adapted for certain in vitro applications. The core principle is that this compound requires an organic solvent as a primary solubilizer before being diluted with aqueous solutions.

Oral Administration Formulation

This method creates a homogeneous suspension for animal dosing.

  • Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in water [3].
  • Protocol:
    • Prepare a 0.5% CMC-Na solution in purified water.
    • Add the weighed this compound powder directly to the 0.5% CMC-Na solution.
    • Mix vigorously to create a uniform suspension [3].
Injectable Administration Formulations

These methods create clear or suspension solutions for injections.

  • Formulation 1: DMSO : PEG300 : Tween 80 : Saline = 5 : 40 : 5 : 45 [3].
  • Formulation 2: DMSO : Tween 80 : Saline = 10 : 5 : 85 [3].
  • Protocol:
    • First, dissolve this compound in a small volume of DMSO.
    • Then, add PEG300 and Tween 80 in sequence, mixing well after each addition until the solution is clear.
    • Slowly add the saline while mixing continuously to obtain the final injectable solution [3].

The workflow for selecting the appropriate formulation can be summarized as follows:

G Start Start: Need to Solubilize this compound InVitro In Vitro Application Start->InVitro InVivo In Vivo Application Start->InVivo DMSOStock Prepare DMSO Stock Solution (10-20 mM) InVitro->DMSOStock OralSusp Oral Dosing: Suspend in 0.5% CMC-Na InVivo->OralSusp InjectForm Injectable Dosing: Use solvent mixture (e.g., DMSO/PEG300/Tween/Saline) InVivo->InjectForm AqueousDilution Dilute in Aqueous Buffer (Final DMSO < 0.1-1%) DMSOStock->AqueousDilution

Critical Troubleshooting FAQs

  • My this compound precipitated in DMSO. What should I do? This is often due to moisture absorption. Check the expiration date of your DMSO and ensure the bottle is tightly sealed. Gently warm the vial and sonicate it. If precipitation persists, you may need to prepare a fresh stock solution from powder [1].

  • Can I use a different solvent like ethanol or water to dissolve this compound? No, according to supplier data, this compound is insoluble in water and ethanol [2] [3]. DMSO is the recommended primary solvent for creating stock solutions.

  • What is the maximum recommended DMSO concentration in cell culture assays? It is crucial to keep the final DMSO concentration below 0.1-1% in your cell culture media to avoid cellular toxicity and non-specific effects, which could compromise your experimental results [4] [5].

References

Ningetinib Treatment Parameters from Research Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes treatment durations and conditions used in published in vitro studies on Ningetinib.

Cell Model / Assay Type Reported Treatment Duration Key Experimental Context / Purpose Citation
AML cell lines (MV4-11, MOLM13) & Ba/F3-FLT3 mutant models 48 hours Cell viability / proliferation assays (IC50 determination) [1] [2]
AML cell lines (MV4-11, MOLM13) 24-48 hours Apoptosis analysis (Annexin V/PI staining) and cell cycle analysis [1]
HUVEC proliferation assay 48 hours Inhibition of HGF and VEGF-stimulated proliferation [3]
Microvascular angiogenesis assay (rat aortic rings) Information not specified in abstract Inhibition of microvascular angiogenesis [3]

Detailed Experimental Protocols

Here are the detailed methodologies for key assays from the research, which you can adapt for your optimization experiments.

Cell Viability and Proliferation Assay [1]

This is a primary method for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells (e.g., 3 × 10³ cells/well) in 100 µL of culture medium in 96-well plates.
  • Drug Treatment: Treat the cells with a range of concentrations of this compound. The final concentration of DMSO (the solvent) should be less than 0.1%. Include control wells with DMSO only.
  • Incubation: Incubate the plates for 48 hours in a humidified atmosphere at 37°C with 5% CO₂.
  • Viability Measurement: After incubation, assess cell viability using a luminescence-based assay (e.g., CellTiter-Glo 2.0). This reagent measures ATP content, which is proportional to the number of metabolically active cells.
  • Data Analysis: Normalize the luminescence data from treated wells to the control wells (100% viability). Use non-linear regression analysis (e.g., in GraphPad Prism) to generate dose-response curves and calculate the IC50 value.
Apoptosis Analysis by Flow Cytometry [1]

This protocol assesses the ability of this compound to induce programmed cell death.

  • Cell Culture and Treatment: Seed AML cells (e.g., 2.0 × 10⁵ cells/mL) in 6-well plates. Treat the cells with your chosen concentrations of this compound or a DMSO vehicle control.
  • Incubation: Incubate the plates for 24 to 48 hours.
  • Cell Staining: Harvest the cells and stain them using a commercial Annexin V/propidium iodide (PI) apoptosis detection kit. This staining distinguishes between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.
  • Analysis: Analyze the stained cells using a flow cytometer (e.g., BD LSRFortessa) and quantify the percentage of cells in each population.

Guidance for Optimizing Treatment Duration

Since a single "optimized" duration may not exist for all experimental goals, consider the following factors derived from general experimental logic and the provided data:

  • Start with Established Protocols: The 48-hour timepoint is a robust and well-validated starting point for initial viability and proliferation screening, as it allows for the manifestation of anti-proliferative and pro-apoptotic effects [1] [2].
  • Define Your Experimental Objective:
    • For IC50 determination, a single 48-hour endpoint is standard.
    • For kinetic studies of mechanism of action (e.g., signaling inhibition, apoptosis induction), you will need a time-course experiment. Start with shorter timepoints (e.g., 2, 6, 12, 24 hours) to observe early signaling changes and longer ones (48, 72 hours) to capture downstream effects like cell death [1].
  • Consider Your Cell Model: The doubling time of your specific cell line can influence how quickly a treatment effect becomes apparent. Fast-growing cultures may show effects sooner.
  • Include Essential Controls: Always run parallel control treatments with the drug solvent (e.g., DMSO) to account for any solvent-induced effects on the cells. Using a positive control drug, if available, is also highly recommended.

The following flowchart outlines a logical approach to designing your experiments for determining optimal treatment duration.

G Start Start: Define Experimental Goal Goal What is the primary goal? Start->Goal IC50 Determine IC50 Goal->IC50 Phenotypic Screening Kinetics Study Kinetics/Mechanism Goal->Kinetics Mechanistic Study Pilot Run Pilot Experiment Goal->Pilot Unfamiliar Cell Model IC50Path Use a single 48-hour endpoint as a validated starting point. IC50->IC50Path KineticsPath Design a time-course experiment. Kinetics->KineticsPath Timepoints Select multiple timepoints: Short (2-24h) for signaling Long (24-72h) for viability/apoptosis Pilot->Timepoints Use data to inform final design Analyze Analyze Results IC50Path->Analyze KineticsPath->Timepoints Timepoints->Analyze Optimized Duration is optimized for your specific model and goal. Analyze->Optimized

Important Experimental Considerations

  • Solvent and Preparation: this compound is typically dissolved in DMSO for in vitro studies. Ensure the final DMSO concentration is consistent and below 0.1% across all treatments to avoid cytotoxicity [1].
  • Clinical Context: this compound is an investigational drug in clinical trials for various cancers, including NSCLC and multiple myeloma [4]. Its activity against targets like c-Met, VEGFR2, and Axl suggests its effects may be relevant in multiple cancer signaling contexts [3] [5].

References

Ningetinib resistance mechanisms FLT3 secondary mutations

Author: Smolecule Technical Support Team. Date: February 2026

Ningetinib FAQ for Researchers

Q1: What is this compound and what is its primary mechanism of action against FLT3? this compound is a novel, multi-kinase inhibitor that was initially developed for solid tumors but has recently been identified as a potent FLT3 inhibitor [1] [2]. Its mechanism of action involves binding to the FLT3 receptor, which inhibits its auto-phosphorylation and subsequently blocks the activation of key downstream signaling pathways such as STAT5, AKT, and ERK. This leads to inhibited cell proliferation, cell cycle arrest, and induced apoptosis in FLT3-ITD mutant AML cells [1] [3]. Molecular docking studies suggest it is a type II FLT3 inhibitor, meaning it binds to the inactive conformation of the receptor [1].

Q2: What specific FLT3 mutations is this compound effective against? Research indicates that this compound is effective against a range of FLT3 mutations, showing significant anti-leukemic activity in models of:

  • FLT3-ITD: The most common mutation in AML [1] [2].
  • The "Gatekeeper" Mutation FLT3-ITD-F691L: This is a common on-target resistance mutation that confers resistance to many other FLT3 inhibitors [1].
  • Other TKD Mutations: In vitro studies using Ba/F3 cells have also shown efficacy against other tyrosine kinase domain (TKD) mutations, including FLT3-ITD-D835Y, FLT3-ITD-D835V, and FLT3-ITD-Y842C [1].

The following table summarizes its activity compared to other clinical inhibitors:

FLT3 Mutation This compound Gilteritinib (Type I) Quizartinib (Type II)
FLT3-ITD Effective [1] [2] Effective [4] Effective [4]
TKD (e.g., D835, Y842) Effective (in vitro) [1] Effective [4] Not Effective [1] [4]
Gatekeeper (F691L) Effective [1] [2] Resistant [1] Resistant [1] [4]

Q3: What are the known mechanisms of resistance to FLT3 inhibitors that this compound might address? While this compound itself is new, the general mechanisms of FLT3 inhibitor resistance are well-characterized. This compound appears particularly effective against one major mechanism:

  • On-Target Secondary Mutations: These are new mutations acquired within the FLT3 gene after TKI treatment. The F691L gatekeeper mutation is a common and persistent resistance mechanism for both type I and type II inhibitors. This compound has demonstrated superior ability to overcome this specific mutation in vivo [1] [4].
  • Off-Target Resistance: This involves the activation of alternative survival pathways (e.g., through RAS mutations) or interactions with the bone marrow microenvironment that bypass the inhibited FLT3 [4]. The efficacy of this compound in these scenarios is an area for further investigation.

Q4: In which experimental models has this compound's efficacy been validated? The anti-leukemic activity of this compound has been confirmed across multiple models:

  • In Vitro: Human AML cell lines (MV4-11, MOLM13) and engineered Ba/F3 cells expressing various FLT3 mutations [1] [3].
  • In Vivo: Mouse leukemia models driven by MOLM13 cells and Ba/F3 cells expressing both FLT3-ITD and FLT3-ITD-F691L mutations. In these models, this compound showed superior survival benefits compared to gilteritinib and quizartinib [1].
  • Primary Cells: Activity has also been demonstrated against patient-derived primary AML cells harboring FLT3-ITD mutations [1] [2].

Experimental Protocols for Evaluating this compound

The following methodologies, adapted from the cited research, can be used to evaluate the efficacy and mechanism of action of this compound in your laboratory models.

Protocol 1: Cell Viability and Proliferation Assay This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Lines: Use FLT3-ITD mutant AML lines (e.g., MV4-11, MOLM13) and isogenic lines expressing secondary mutations (e.g., F691L). Ba/F3 cells engineered to express specific FLT3 mutations are also highly recommended [1] [3].
  • Procedure:
    • Seed cells in 96-well plates at a density of 3×10³ cells/well in 100 µL of culture medium [1] [3].
    • Treat cells with a concentration gradient of this compound (e.g., 0-100 nM) in triplicate. Include a DMSO vehicle control.
    • Incubate for 48 hours.
    • Assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo 2.0).
    • Measure luminescence and normalize viability to the DMSO control. Use non-linear regression analysis in software like GraphPad Prism to calculate IC50 values [1].

Protocol 2: Immunoblot Analysis of FLT3 and Downstream Pathways This protocol confirms on-target inhibition and its functional consequences.

  • Procedure:
    • Treat FLT3-ITD mutant cells (e.g., MV4-11) with your chosen concentrations of this compound (e.g., 0, 10, 50 nM) for 2-24 hours.
    • Lyse cells and extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with specific antibodies:
      • Primary: Anti-phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), phospho-AKT (Ser473), phospho-ERK1/2 (Thr202/Tyr204), and their corresponding total proteins. β-Actin can be used as a loading control [1].
    • A successful inhibition should show a dose-dependent decrease in phospho-FLT3 and its downstream effectors (p-STAT5, p-AKT, p-ERK) without changes in total protein levels.

Protocol 3: Apoptosis and Cell Cycle Analysis This protocol evaluates the physiological outcome of FLT3 pathway inhibition.

  • Procedure:
    • Seed cells in 6-well plates at 2.0×10⁵ cells/mL and treat with this compound for 24-48 hours [1] [3].
    • For Apoptosis: Harvest cells and stain with Annexin V and Propidium Iodide (PI). Analyze by flow cytometry. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/dead cells are Annexin V+/PI+ [1].
    • For Cell Cycle: Harvest cells, fix in 70% ethanol at -20°C overnight, and then stain with PI in the presence of RNase. Analyze the DNA content by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases [1].

The diagram below illustrates the signaling pathway targeted by this compound and the experimental workflow for validation.

cluster_pathway FLT3-ITD Signaling Pathway & this compound Inhibition cluster_workflow Key Experimental Validation Workflow FLT3_ITD FLT3_ITD Downstream Downstream Pathways (STAT5, AKT, ERK) FLT3_ITD->Downstream Constitutively Activates Effects Cellular Effects (Proliferation, Survival) Downstream->Effects This compound This compound This compound->FLT3_ITD Inhibits Step1 1. Cell Viability Assay (IC50 Determination) Step2 2. Immunoblot Analysis (Target Inhibition) Step1->Step2 Step3 3. Functional Assays (Apoptosis/Cell Cycle) Step2->Step3 Step4 4. In Vivo Models (Mouse Survival) Step3->Step4

Troubleshooting Guide

  • Issue: Poor inhibition in cell viability assays despite high drug concentration.

    • Potential Cause: The cell line may have off-target resistance mechanisms, such as activation of parallel survival pathways (e.g., FGF2/FGFR1 or CXCL12/CXCR4 axes) [4].
    • Solution: Check the identity and mutation status of your cell lines. Perform immunoblotting to confirm that this compound is indeed inhibiting the FLT3 pathway. Consider investigating combination strategies with inhibitors of these alternative pathways.
  • Issue: High background apoptosis in the DMSO control group.

    • Potential Cause: Poor cell health or serum starvation effects.
    • Solution: Ensure cells are in logarithmic growth phase at the start of the experiment. Optimize cell seeding density and do not exceed a final DMSO concentration of 0.1% [1] [3]. Use fresh, high-quality fetal bovine serum (FBS).
  • Issue: Weak or no signal in phospho-protein immunoblots.

    • Potential Cause: Protein degradation or inefficient transfer during blotting.
    • Solution: Always use fresh protease and phosphatase inhibitors in lysis buffer. Optimize antibody concentrations and incubation times. Confirm the efficiency of protein transfer by using reversible membrane stains like Ponceau S.

References

troubleshooting Ningetinib in vivo administration route

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the critical cardiac safety considerations for nilotinib administration? Nilotinib carries a boxed warning for QT interval prolongation and sudden deaths [1]. Key precautions include:

    • Contraindications: Do not administer to patients with hypokalemia, hypomagnesemia, or long QT syndrome [1].
    • Pre-treatment Checks: Correct electrolyte deficiencies before initiation [1].
    • Monitoring: Obtain ECGs at baseline, seven days after initiation, and periodically thereafter, following any dose adjustments [1].
    • Concomitant Medications: Avoid drugs known to prolong the QT interval and strong CYP3A4 inhibitors [1].
  • Q2: How should nilotinib be administered with respect to food? The administration instructions differ by formulation. Confirm the specific nilotinib product as they are not substitutable milligram-for-millazine [1].

    • Tasigna (nilotinib) capsules: Must be taken on an empty stomach. No food should be consumed for 2 hours before and for 1 hour after taking the dose [1].
    • Danziten (nilotinib) tablets: Can be taken without mealtime restrictions. This is a re-engineered formulation designed to minimize drug-food interaction [1].
  • Q3: What methodology can be used to assess in vivo kinase inhibition (IVKI) in patients on TKI therapy? An in vivo kinase inhibition (IVKI) assay measures the reduction in BCR-ABL1 kinase activity by analyzing the phosphorylation of its immediate downstream substrate, Crk-like protein (Crkl) [2].

    • Collect blood samples from patients at diagnosis (baseline, pre-TKI) and after 7 days of treatment [2].
    • Isolate mononuclear cells from the blood samples.
    • Measure the levels of phosphorylated Crkl (pCrkl) and total Crkl protein via Western blot or other suitable methods.
    • Calculate the kinase activity percentage as (pCrkl / total Crkl) × 100%.
    • Calculate IVKI as the percent reduction in kinase activity from day 0 to day 7 [2].
  • Q4: A patient on imatinib has a large spleen (≥10 cm) and shows low IVKI after one week. What are the implications? This combination is a significant risk factor for markedly inferior treatment outcomes [2].

    • Association: In a study, 39% of imatinib-treated patients with large spleens had low IVKI (<11% reduction in kinase activity) [2].
    • Outcomes: These patients experienced higher rates of early molecular response failure (55%), lower rates of major molecular response, a higher incidence of blast crisis, and inferior event-free survival compared to patients with high IVKI [2].
    • Action: This setting warrants consideration of early intervention, such as TKI dose adjustment or switching to a more potent TKI [2].

Nilotinib Clinical Safety Data

The table below summarizes key cardiac findings from a long-term safety analysis of nilotinib in 81 patients [3].

Parameter Patient Population Baseline Value (Median) Findings During Follow-up
QTc Interval 81 patients 413 msec (range: 368-499) No significant difference from baseline at any time-point [3].
Left Ventricular Ejection Fraction (LVEF) 81 patients Not explicitly stated No significant change from baseline at any time-point [3].
New Electrocardiographic Changes 81 patients - 20% (16/81) of patients [3].
Clinical Cardiac Adverse Events 81 patients - 9% (7/81) experienced 11 events; severe coronary artery disease occurred in some [3].

BCR-ABL Signaling Pathway & Experimental Workflow

The following diagrams illustrate the molecular pathogenesis of CML and the experimental workflow for assessing treatment response.

G BCR-ABL Signaling Pathway in CML BCR BCR BCR-ABL Fusion BCR-ABL Fusion BCR->BCR-ABL Fusion ABL ABL ABL->BCR-ABL Fusion Constitutive Kinase Activity Constitutive Kinase Activity BCR-ABL Fusion->Constitutive Kinase Activity Cell Proliferation Cell Proliferation Constitutive Kinase Activity->Cell Proliferation Activates Apoptosis Apoptosis Constitutive Kinase Activity->Apoptosis Inhibits

H In Vivo Kinase Inhibition (IVKI) Assay Workflow A Collect Blood Sample (Pre-TKI, Baseline) B Isolate Mononuclear Cells A->B C Measure pCrkl & Total Crkl (Western Blot) B->C D Calculate Kinase Activity (pCrkl / Total Crkl) x 100% C->D E Administer TKI for 7 Days D->E F Collect Blood Sample (Post-TKI, Day 7) E->F G Repeat Steps B-D F->G H Calculate % IVKI (Baseline - Day 7 Activity) G->H

References

Ningetinib stability storage conditions powder solution

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Solubility

The table below summarizes the basic chemical characteristics and solubility data for Ningetinib free base [1] [2].

Property Specification
CAS Number 1394820-69-9 [1] [2]
Molecular Formula C₃₁H₂₉FN₄O₅ [1] [2]
Molecular Weight 556.58 g/mol [1] [2]
Appearance White to off-white solid powder [1]
Solubility in DMSO ~15-20 mg/mL (approx. 27-35 mM) [1] [2]

Powder Storage Conditions

For long-term stability of the powder form, please adhere to the following conditions [1] [2]:

  • Recommended Storage Temperature: -20°C
  • Shelf Life at -20°C: 3 years
  • Alternative Storage: 4°C for 2 years [1]. For the best stability over time, storage at -20°C is preferred.

Stock Solution Preparation & Storage

Preparing stock solutions correctly is critical for experimental consistency.

  • Recommended Solvent: DMSO [1] [2].
  • Common Stock Concentration: 10 mM to 20 mM [1]. Sonication is recommended to fully dissolve the powder [2].
  • Stock Solution Storage:
    • -80°C: 6 months [1].
    • -20°C: 1 month [1].
  • Pro Tip: To prevent product inactivation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes after preparation [1].

In Vivo Formulation Guidelines

For animal studies, this compound is typically prepared for administration using one of the following methods [1]:

  • Oral Administration (PO): Suspend in 0.5% carboxymethylcellulose sodium (CMC Na) [1].
  • Intravenous/Intraperitoneal Injection (IV/IP): A common formulation is 5% DMSO + 35% PEG300 + 10% Tween 80 + 50% saline [3] [4].

Experimental Context & Background

Understanding the scientific context of this compound can be helpful for your research applications.

  • Primary Targets: this compound is a potent, orally bioavailable tyrosine kinase inhibitor (TKI). Its strongest activity is against Axl (<1.0 nM), VEGFR2 (1.9 nM), and c-Met (6.7 nM) [1] [2].
  • Research Applications: While initially investigated for solid tumors like lung and renal cancer, recent peer-reviewed studies highlight its potent activity as a FLT3 inhibitor in acute myeloid leukemia (AML), including in models resistant to existing drugs like gilteritinib and quizartinib [3] [4].

Troubleshooting Common Issues

Here are solutions to some common problems you might encounter:

  • Problem: The powder does not dissolve completely in DMSO.
    • Solution: Use sonication to aid dissolution [2].
  • Problem: Precipitation occurs in an in vivo formulation.
    • Solution: Ensure all steps of the formulation protocol are followed sequentially. The solution may require mixing by vortexing or gentle heating until clear [1].
  • Problem: Experimental results are inconsistent.
    • Solution: Check the age of your stock solution. Always use freshly prepared in vivo formulations on the same day for optimal results, and avoid repeated freeze-thaw cycles of stock solutions [1].

To help visualize its mechanism of action in the context of recent AML research, the diagram below illustrates how this compound inhibits FLT3 signaling.

G FLT3_ITD FLT3-ITD Mutation DownstreamPathways Downstream Signaling Pathways FLT3_ITD->DownstreamPathways CellularEffects Proliferation ↑ Apoptosis ↓ DownstreamPathways->CellularEffects This compound This compound (TKI) Inhibition Inhibition of: - STAT5 - AKT - ERK This compound->Inhibition Inhibition->DownstreamPathways blocks TherapeuticEffects Therapeutic Effects: - Blocks cell cycle - Induces apoptosis - Prolongs survival Inhibition->TherapeuticEffects

References

reducing Ningetinib off-target effects kinase selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Known Kinase Targets of Ningetinib

This compound was initially developed as a multi-kinase inhibitor for solid tumors and has recently been identified as a potent inhibitor of FLT3, a target relevant in blood cancers [1] [2]. Its known targets are summarized in the table below.

Kinase Target Primary Context Experimental Evidence Implications for Selectivity
FLT3 (including ITD & F691L mutants) Acute Myeloid Leukemia (AML) Cell viability assays, immunoblotting, mouse models [1] [3] Primary target in AML; desired "on-target" effect.
c-MET Non-Small Cell Lung Cancer (NSCLC) Phase 1b clinical trial, ex vivo kinase assays [2] A known primary target; a major source of off-target effects in EGFR-mutant NSCLC studies.
AXL Non-Small Cell Lung Cancer (NSCLC) Phase 1b clinical trial, ex vivo kinase assays [2] A known primary target; contributes to off-target effects.
VEGFR Solid Tumors (preclinical) Preclinical studies [1] Contributes to a broad off-target profile.

Experimental Protocols for Assessing Selectivity

To troubleshoot off-target effects in your experiments, you can employ the following methodologies used in the cited studies to validate this compound's activity and specificity.

Cell Proliferation and Viability Assays

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on different cell lines, which can indicate selectivity.

  • Procedure [1] [3]:
    • Seed cells (e.g., AML cell lines like MV4-11, MOLM-13, or Ba/F3 cells engineered with specific mutations) in 96-well plates at a density of 3 × 10³ cells per well.
    • Treat the cells with a range of concentrations of this compound (e.g., from 1 nM to 10 µM). Include a control well with only DMSO.
    • Incubate the plates for 48 hours.
    • Assess cell viability using a luminescence-based assay (e.g., CellTiter-Glo 2.0).
    • Calculate the IC50 values using non-linear regression analysis in software like GraphPad Prism.
  • Troubleshooting Tip: A similar, low IC50 across many different cell types (e.g., solid tumor and blood cancer lines) suggests limited selectivity. Comparing IC50s in isogenic cell pairs (e.g., with and without a specific mutation) helps isolate target-specific effects.
Immunoblot (Western Blot) Analysis

This method confirms whether the observed phenotypic effects (like reduced viability) are due to the inhibition of intended signaling pathways.

  • Procedure [1]:
    • Treat cells (e.g., MV4-11 or MOLM13) with this compound at concentrations around the IC50 for a duration of 2 to 24 hours.
    • Lyse the cells and extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with antibodies against:
      • The primary target (e.g., phosphorylated FLT3) to confirm on-target engagement.
      • Its key downstream signaling nodes (e.g., p-STAT5, p-AKT, p-ERK) to confirm pathway suppression [1].
      • Total protein levels (e.g., total STAT5, AKT, ERK) as loading controls.
    • Use chemiluminescence for detection.
  • Troubleshooting Tip: If phospho-FLT3 is downregulated but downstream signals remain active, this suggests off-target pathways or resistance mechanisms are sustaining the cells. Investigating alternative survival pathways is recommended.
In Vivo Efficacy and Tolerability Assessment

This protocol assesses the compound's overall effects, including efficacy and potential toxicity, in a live model.

  • Procedure [1]:
    • Use a mouse model of the disease (e.g., a mouse leukemia model generated with MOLM13 cells or Ba/F3-FLT3-ITD cells).
    • Administer this compound via oral gavage. In the cited study, it was dissolved in a vehicle containing 5% DMSO, 35% PEG300, 10% Tween 80, and 50% sterile water [1].
    • Monitor animal survival and measure parameters like tumor burden or leukemia progression.
    • Record body weight and observe for any signs of toxicity.
  • Troubleshooting Tip: A significant drop in body weight or other signs of illness at efficacious doses can indicate a narrow therapeutic window, often a consequence of off-target effects. Comparing the dose required for efficacy with the dose that causes toxicity is crucial.

FLT3 Signaling and this compound Inhibition

The diagram below illustrates how this compound acts on the FLT3 signaling pathway, which is useful for understanding its on-target mechanism in an AML context.

G FL FLT3 Ligand (FL) FLT3_WT FLT3 (Wild-Type) Inactive Monomer FL->FLT3_WT Dimer Activated Dimer FLT3_WT->Dimer FLT3_ITD FLT3-ITD Mutant Constitutively Active FLT3_ITD->Dimer Ligand-Independent Downstream Downstream Pathways (STAT5, AKT, ERK) Dimer->Downstream CellProcess Cell Proliferation & Survival Downstream->CellProcess This compound This compound (Type II Inhibitor) This compound->FLT3_ITD Binds & Inhibits This compound->Dimer Binds & Inhibits

Key Considerations for Your Research

  • Leverage Multi-Kinase Activity as a Tool: this compound's inhibition of multiple kinases (like c-MET and AXL) can be beneficial in complex disease models where several pathways are simultaneously active [2]. In such cases, what might be perceived as an "off-target effect" in one context could be a therapeutic "on-target" effect in another.
  • Use Appropriate Controls and Models: Always include a DMSO vehicle control in your experiments. To isolate FLT3-specific effects, compare the potency of this compound in isogenic cell pairs (e.g., Ba/F3 cells with FLT3-ITD vs. parental Ba/F3 cells).
  • Benchmark Against Other Inhibitors: Directly compare this compound with other well-characterized FLT3 inhibitors like gilteritinib (type I) or quizartinib (type II) in your experimental systems [1]. This will provide a practical reference for its efficacy and potential off-target profile.

References

addressing Ningetinib cytotoxicity in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Established Cytotoxicity Assessment Protocols

The table below summarizes key experimental findings and validated methods you can adapt to evaluate Ningetinib's effects on normal cells.

Assessment Type Key Findings / Measurement Endpoints Experimental Models Used Relevant Citations
Cell Viability/Proliferation IC50 values calculated from dose-response curves; Luminescence-based assays (CellTiter-Glo 2.0). AML cell lines (MV4-11, MOLM13), Ba/F3 cells, patient-derived primary cells. [1]
Apoptosis Induction of apoptosis measured via Annexin V staining. MV4-11 and MOLM13 cell lines after 24-48h drug incubation. [1]
Cell Cycle Analysis Blockage of cell cycle progression. MV4-11 and MOLM13 cell lines after 24-48h drug incubation. [1]
Downstream Signaling Inhibition of phosphorylation in pro-survival pathways (STAT5, AKT, ERK); Immunoblot assays. FLT3-ITD AML cell lines. [1]

Troubleshooting Common Experimental Challenges

Here are solutions to frequently encountered issues when evaluating drug toxicity:

  • Challenge: Lack of Cytotoxicity Data on Normal Human Cells

    • Solution: The absence of specific data on normal cell lines is a significant knowledge gap. It is recommended to establish a panel of normal human cell lines relevant to the intended drug exposure (e.g., hepatocytes, cardiomyocytes, renal epithelial cells) and run the core assays listed above in parallel with cancer cells. This will generate a crucial selectivity index for this compound.
  • Challenge: Off-Target Effects and Multi-Kinase Inhibition

    • Solution: this compound is a multi-kinase inhibitor targeting c-MET, AXL, FLT3, and VEGFR2 [2]. Toxicity can arise from "on-target" inhibition of these kinases in normal tissues. For example, VEGFR inhibition is linked to cardiovascular effects [3]. Design experiments to monitor the health of normal cells that express these targets.
  • Challenge: Translating In Vitro Findings to In Vivo Models

    • Solution: If cytotoxicity is observed in 2D normal cell cultures, consider using more physiologically relevant 3D cell culture models (e.g., liver spheroids, organoids) for a better predictive value of human toxicity before moving to animal studies [4].

Experimental Workflow for Cytotoxicity Screening

To visualize the strategic approach for evaluating this compound's cytotoxicity, the following diagram outlines a sequential workflow from assay selection to data interpretation.

G Start Start Cytotoxicity Assessment AssaySel Select Core Assays Start->AssaySel Viability Cell Viability & Proliferation AssaySel->Viability Apoptosis Apoptosis & Cell Cycle AssaySel->Apoptosis Signaling Downstream Signaling AssaySel->Signaling ModelSel Select Cell Models Viability->ModelSel Apoptosis->ModelSel Signaling->ModelSel NormalCells Relevant Normal Cell Lines ModelSel->NormalCells CancerCells Cancer Cell Lines (Positive Control) ModelSel->CancerCells DataInterp Calculate Selectivity Index (SI = IC50 Normal / IC50 Cancer) NormalCells->DataInterp Run Assays In Parallel CancerCells->DataInterp Triage Triage Results DataInterp->Triage Safe High SI Favorable Safety Profile Triage->Safe SI > 10 Toxic Low SI Potential Cytotoxicity Triage->Toxic SI < 10 End Report Findings Safe->End Toxic->End

Critical Knowledge Gaps and Future Directions

A primary challenge is the lack of direct, head-to-head comparison data on this compound's effects in normal versus cancerous cells in the current literature. Future work should prioritize:

  • Determining a Selectivity Index: This is the most critical step for quantifying therapeutic window.
  • Leveraging Advanced Models: Employing 3D cultures and microphysiological systems (organs-on-chips) can provide more human-relevant toxicity data than traditional 2D cultures [4].
  • Proactive Safety Monitoring: Given that multi-targeted TKIs like this compound carry risks for organ toxicity (e.g., liver, heart) [3], incorporating specific biomarkers for these organs in your screening protocol is essential.

References

Ningetinib vs gilteritinib FLT3 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: Ningetinib vs. Gilteritinib

Feature This compound Gilteritinib
Inhibitor Type Novel, multi-kinase; suggested Type II FLT3 inhibitor [1] Next-generation, potent and selective Type I FLT3 inhibitor [2] [3] [4]
Primary Targets c-MET, VEGFR, AXL, and FLT3 [1] FLT3 (ITD & TKD mutations), AXL [2]
Potency vs. FLT3-ITD Highly potent; superior to gilteritinib in mouse models [1] Highly potent; established clinical efficacy [2] [3]
Potency vs. FLT3-ITD-F691L ("Gatekeeper" mutation) Highly potent; overcomes this common resistance mutation [1] Weak activity; F691L is a known resistance mechanism [2]
Potency vs. other TKD mutations (e.g., D835Y/V) Information not specified in search results Retains activity against common TKD mutations like D835 [2]
Development Stage Preclinical research for AML; in clinical trials for solid tumors [1] FDA-approved for relapsed/refractory FLT3-mutated AML [3] [4]

Experimental Evidence and Methodology

The comparative data primarily comes from a 2024 study that evaluated this compound's anti-leukemic activity using standardized preclinical experiments [1].

  • Cell Viability Assays (IC50): Researchers treated various AML cell lines and Ba/F3 cells engineered to express specific FLT3 mutations with serial dilutions of this compound, gilteritinib, and quizartinib. After 48 hours, cell viability was measured to determine the half-maximal inhibitory concentration (IC50), a standard measure of drug potency [1].
  • In Vivo Mouse Models: The study used several mouse models of leukemia, including those driven by Ba/F3-FLT3-ITD, MOLM13, and, crucially, their counterparts with the F691L resistance mutation. Mice were treated with the drugs, and the key outcome measured was overall survival. This compound significantly prolonged survival compared to gilteritinib in models harboring the F691L mutation [1].
  • Mechanism of Action Studies:
    • Immunoblotting: This technique confirmed that this compound effectively inhibits the phosphorylation of FLT3 and its key downstream signaling pathways (STAT5, AKT, and ERK) in FLT3-ITD mutant cell lines [1].
    • Molecular Docking: Computational modeling suggested that this compound binds to the FLT3 receptor in its inactive conformation, which is characteristic of a Type II inhibitor. This binding mode is likely key to its ability to target the F691L mutation [1].

The following diagram illustrates the key experimental workflow used to generate this comparative data:

cluster_cell In Vitro Assays cluster_mech Mechanism Studies cluster_animal In Vivo Models start Experimental Workflow cell In Vitro Cell-Based Assays start->cell mech Mechanism of Action Studies start->mech animal In Vivo Animal Models start->animal c1 Cell Viability Assays (IC50 Determination) cell->c1 c2 Apoptosis & Cell Cycle Analysis cell->c2 m1 Immunoblotting (p-FLT3, downstream pathways) mech->m1 m2 Molecular Docking (Binding Mode Prediction) mech->m2 a1 Mouse Leukemia Models (FLT3-ITD & F691L mutants) animal->a1 a2 Primary Patient-Derived Xenografts animal->a2 a3 Outcome: Overall Survival animal->a3

Key Implications for Research

  • Overcoming Resistance: The most significant finding is this compound's potential to overcome the F691L gatekeeper mutation, a major mechanism of clinical resistance to gilteritinib and other FLT3 inhibitors [1] [2]. This suggests a potential therapeutic strategy for patients who have relapsed on existing therapies.
  • Current Limitations: It is crucial to note that this compound's advantages are currently demonstrated only in preclinical models. Its efficacy and safety in humans with AML are not yet established [1]. Gilteritinib, in contrast, has a validated clinical profile [3].
  • Inhibitor Classification: The differential activity highlights the importance of inhibitor type. As a Type I inhibitor, gilteritinib is effective against TKD mutations but vulnerable to F691L. This compound's suggested Type II binding appears to bypass this issue, a distinction supported by general FLT3 inhibitor research [4].

References

Ningetinib efficacy comparison type II FLT3 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

FLT3 Inhibitors at a Glance

Feature Ningetinib Gilteritinib (Type I) Quizartinib (Type II)
Inhibitor Type Type II (predicted) [1] Type I [1] [2] [3] Type II [1] [2] [3]
Targets FLT3, c-MET, VEGFR, AXL [1] FLT3 (ITD & TKD) [3] FLT3-ITD [3]
Activity vs. FLT3-ITD Potent activity (in vitro & in vivo) [1] Active [3] Active [3]
Activity vs. TKD mutations (e.g., D835) Data not specific Active [3] Not active [1]
Activity vs. F691L Gatekeeper Mutation Potent activity (overcomes resistance in mouse models) [1] Resistant [1] Resistant [1]
In Vivo Survival Benefit (Mouse Models) Superior to gilteritinib & quizartinib in FLT3-ITD and F691L models [1] Improves survival [1] Improves survival [1]
Clinical Status for AML Preclinical research stage [1] Approved for R/R AML [3] Approved (in some regions) for newly diagnosed FLT3-ITD AML [1]

The following table provides a summary of quantitative data from key cell-based experiments.

Comparative In Vitro Efficacy Data

Cell Line / Mutation This compound IC₅₀ (nM) Gilteritinib IC₅₀ (nM) Quizartinib IC₅₀ (nM) Key Takeaway
MV4-11 (FLT3-ITD) 2.65 nM [1] 0.43 nM [1] 1.09 nM [1] All three drugs show high potency against FLT3-ITD cells.
MOLM-13 (FLT3-ITD) 6.70 nM [1] 1.33 nM [1] 2.98 nM [1] All three drugs show high potency against FLT3-ITD cells.
Ba/F3-FLT3-ITD-F691L 8.21 nM [1] 180.70 nM [1] 433.60 nM [1] This compound is significantly more potent against the resistant F691L mutation.
MOLM13-FLT3-ITD-F691L 25.37 nM [1] 206.40 nM [1] 320.80 nM [1] This compound is significantly more potent against the resistant F691L mutation.

Detailed Experimental Protocols

The comparative data above is derived from a series of standardized experiments designed to evaluate the anti-leukemic activity of these compounds. The key methodologies are outlined below.

workflow Cell_Culture Cell Culture Maintenance (AML cell lines & engineered Ba/F3 models) Drug_Treatment Drug Treatment (72h exposure to compound serial dilutions) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (CellTiter-Glo Luminescence Readout) Drug_Treatment->Viability_Assay Data_Analysis Data Analysis (Non-linear fit for IC₅₀ calculation) Viability_Assay->Data_Analysis

Cell Viability and Proliferation Assay
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of the drugs, which measures their potency in inhibiting cell growth.
  • Protocol Summary [1]:
    • Cell Models: Human AML cell lines (e.g., MV4-11, MOLM-13) and engineered Ba/F3 cells expressing various FLT3 mutations (e.g., ITD, ITD-F691L, ITD-D835Y).
    • Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, gilteritinib, or quizartinib for 72 hours.
    • Viability Readout: Cell viability is quantified using the CellTiter-Glo 2.0 Assay, which measures ATP levels as a proxy for metabolically active cells, using a luminescence reader.
    • Data Processing: Dose-response curves are generated, and IC₅₀ values are calculated using non-linear regression analysis (e.g., with GraphPad Prism).
In Vivo Efficacy Studies in Mouse Models
  • Purpose: To evaluate the survival benefit conferred by the drugs in a live animal model of leukemia.
  • Protocol Summary [1]:
    • Mouse Models: Mice are transplanted with leukemia cells (e.g., Ba/F3-FLT3-ITD, MOLM13, or their F691L-resistant counterparts) to establish the disease.
    • Treatment: Once leukemia is established, mice are treated with the drug (e.g., this compound, gilteritinib, quizartinib) or a vehicle control.
    • Endpoint: The primary endpoint is overall survival, tracked from the initiation of treatment until death or a predefined humane endpoint.
Mechanism of Action Studies

The following experiments were conducted to confirm that the anti-leukemic effects are mediated through direct inhibition of FLT3 and its downstream pathways.

  • Immunoblotting (Western Blot) [1]: Treated cells are analyzed to detect changes in protein phosphorylation and levels. This confirmed that this compound inhibits the phosphorylation of FLT3 and its key downstream signaling pathways (STAT5, AKT, and ERK).
  • Cellular Thermal Shift Assay (CETSA) [1]: This method validates direct physical engagement between this compound and the FLT3 protein within cells by measuring the thermal stability of the protein upon drug binding.
  • Molecular Docking [1]: Computational modeling is used to predict how this compound interacts with the 3D structure of the FLT3 kinase domain, suggesting it binds to the inactive form, characteristic of a type II inhibitor.

signaling FLT3_Mutation FLT3 Mutation (ITD/TKD) FLT3_Activation Constitutive FLT3 Activation (Phosphorylation) FLT3_Mutation->FLT3_Activation Downstream Activation of Downstream Pathways STAT5, PI3K/AKT, MAPK/ERK FLT3_Activation->Downstream Cell_Effects Pro-Survival & Pro-Proliferation Signals (Inhibits Apoptosis) Downstream->Cell_Effects Inhibitor FLT3 Inhibitor Block_Activation Blocks FLT3 Phosphorylation Inhibitor->Block_Activation Binds FLT3 Block_Signaling Inhibits Downstream Signaling Block_Activation->Block_Signaling Inhibits Therapeutic_Effect Therapeutic Outcome: Cell Cycle Arrest & Apoptosis Block_Signaling->Therapeutic_Effect Leads to


Interpretation and Research Context

  • Overcoming Resistance is Key: The most significant potential advantage of this compound highlighted in this research is its ability to overcome the F691L gatekeeper mutation, a common mechanism of resistance to both gilteritinib and quizartinib [1]. This addresses a major clinical challenge in AML treatment.
  • Type I vs. Type II Inhibitors: Gilteritinib (Type I) is effective against both ITD and TKD mutations, while quizartinib (Type II) is specific for ITD mutations [1] [3]. This compound is predicted to be a Type II inhibitor but with a potentially distinct binding mode that allows it to retain activity against the F691L residue [1].
  • Current Status: It is crucial to note that the favorable data for this compound is from preclinical studies. While gilteritinib and quizartinib are already approved and used in clinics for AML, this compound is still in early-stage clinical trials for solid tumors, and its efficacy and safety in human AML patients are not yet established [1].

References

Ningetinib activity against FLT3-ITD-F691L gatekeeper mutation

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro & In Vivo Activity Comparison

FLT3 Mutant Type Ningetinib In Vitro IC₅₀ (Proliferation) Gilteritinib In Vitro IC₅₀ (Proliferation) Quizartinib In Vitro IC₅₀ (Proliferation) In Vivo Efficacy (Mouse Model Survival)
FLT3-ITD Potent inhibition reported [1] Potent inhibition reported [1] Potent inhibition reported [1] This compound showed superior anti-leukemia activity, significantly prolonging survival compared to gilteritinib and quizartinib [1].
FLT3-ITD-F691L ("Gatekeeper") Potent inhibition reported [1] Resistant [1] Resistant [1] This compound showed significant antitumor effects and survival benefit, outperforming gilteritinib and quizartinib [1].
FLT3-ITD-D835Y/V Information not specified in search results Information not specified in search results Information not specified in search results Information not specified in search results
FLT3-ITD-Y842C Information not specified in search results Information not specified in search results Information not specified in search results Information not specified in search results

Detailed Experimental Protocols

The compelling data for this compound is generated through a series of standardized and robust experimental methods.

  • Cell Viability Assay (Proliferation): Cells (e.g., MV4-11, MOLM13, Ba/F3 lines engineered with FLT3 mutations) are seeded in 96-well plates and treated with a range of drug concentrations for 48 hours. Cell viability is measured using a luminescence-based assay (CellTiter-Glo 2.0), and the IC₅₀ (half-maximal inhibitory concentration) is calculated [1] [2].
  • Apoptosis Assay: Cells are treated with this compound or control for 24-48 hours, then stained with Annexin V and propidium iodide (PI). The percentage of cells in early and late apoptosis is quantified using flow cytometry [1] [2].
  • Cell Cycle Analysis: After drug treatment for 24 hours, cells are fixed in ethanol, stained with PI, and analyzed by flow cytometry to determine the distribution of cells across different phases (G1, S, G2/M) of the cell cycle [1] [2].
  • Immunoblotting (Western Blot): Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. This method is used to detect inhibition of phosphorylation (activation) of FLT3 itself and its key downstream signaling proteins (STAT5, AKT, and ERK) [1] [2].
  • In Vivo Mouse Models: The survival benefit of this compound is assessed in mouse models of leukemia. These models are established by transplanting Ba/F3 cells expressing FLT3-ITD or MOLM13 cells (and their F691L-resistant variants) into mice. Mice are then treated with this compound or comparator drugs, and survival is tracked over time [1].

Mechanism of Action and Signaling Pathway

This compound is identified as a novel FLT3 inhibitor. Molecular docking suggests it functions as a type II inhibitor, binding to the inactive conformation of the FLT3 receptor [1]. This is a key differentiator, as the F691L mutation typically confers resistance to type II inhibitors like quizartinib, but this compound appears to overcome this. Its mechanism involves direct binding to FLT3, which inhibits its autophosphorylation and subsequent activation of critical pro-survival and proliferation pathways, including STAT5, AKT, and ERK [1].

The following diagram illustrates the signaling pathway and mechanism of this compound.

G FLT3_ITD FLT3-ITD Mutation ConstitutiveActivation Constitutive Activation (Ligand-Independent) FLT3_ITD->ConstitutiveActivation DownstreamPathways Downstream Signaling Activation ConstitutiveActivation->DownstreamPathways CellularEffects Cellular Outcomes: - Increased Proliferation - Impaired Apoptosis - Blocked Differentiation DownstreamPathways->CellularEffects This compound This compound (Type II TKI) Inhibition Inhibition of: - FLT3 Phosphorylation - STAT5 Pathway - AKT Pathway - ERK Pathway This compound->Inhibition Inhibition->DownstreamPathways Blocks

Interpretation and Research Implications

  • Overcoming a Critical Resistance Mechanism: The F691L "gatekeeper" mutation causes universal resistance to most available FLT3 inhibitors, including gilteritinib and quizartinib [3] [4]. This compound's potent activity against this mutant in preclinical models positions it as a promising candidate for treating relapsed/refractory AML.
  • Preclinical Status: It is important to note that the data presented here are from preclinical studies. This compound is currently in Phase I clinical trials for solid tumors, and its efficacy and safety in AML patients remain to be clinically validated [1].
  • Therapeutic Potential: These findings suggest that this compound could serve as a potential new therapeutic option, either as a single agent or in combination with chemotherapy, for AML patients with FLT3-ITD mutations, particularly those who have developed resistance to existing TKIs [1].

References

validating Ningetinib FLT3 binding CETSA studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data on FLT3 Inhibitors

The table below summarizes the experimental data for Ningetinib and other FLT3 inhibitors identified in recent studies.

Inhibitor Name Reported IC₅₀ (Cell Models) Activity Against Resistance Mutations Key Evidence for FLT3 Binding In Vivo Efficacy (Mouse Models)

| This compound [1] | • MOLM13: ~5 nM • MV4-11: ~10 nM • Ba/F3-FLT3-ITD-F691L: ~100 nM | FLT3-ITD-F691L, FLT3-ITD-D835Y, FLT3-ITD-D835V, FLT3-ITD-Y842C [1] | CETSA, Molecular Docking [1] | Superior survival benefit over gilteritinib & quizartinib in FLT3-ITD & F691L models [1] | | GNF-7 [2] | Potent inhibition of Ba/F3 FLT3-ITD & FLT3-ITD/F691L cells [2] | FLT3-ITD-F691L [2] | CETSA, Molecular Docking [2] | Significant survival extension in FLT3-ITD/F691L model; similar effect to gilteritinib in FLT3-ITD model [2] | | Foretinib [3] | Low IC₅₀ in FLT3-ITD patient samples (BeatAML database) [3] | FLT3-ITD-D835Y, FLT3-ITD-F691L [3] | CETSA, Virtual Screening [3] | Superior survival benefit over gilteritinib & quizartinib in FLT3-ITD & resistant PDX models [3] | | Novel Leads (MolPort-...) [4] | N/A (In silico prediction only) [4] | N/A (In silico prediction only) [4] | Molecular Docking (Binding Affinity: -11.33 & -10.66 kcal/mol) [4] | N/A (In silico study only) [4] |

Experimental Protocol: CETSA for FLT3 Binding

The Cellular Thermal Shift Assay (CETSA) is a key method used in these studies to confirm direct binding of drugs to the FLT3 protein in a cellular context [2] [5] [3]. The typical workflow is as follows:

  • Cell Preparation: Use Ba/F3 cell lines stably expressing the FLT3-ITD mutation or other relevant mutants. These murine pro-B cells are a standard model for studying oncogenic kinases [2] [5] [1].
  • Compound Treatment: Incubate cells with the candidate inhibitor (e.g., this compound, GNF-7) or a control (e.g., DMSO) for a specified period, typically around one hour [2] [1].
  • Heat Challenge: Divide the cell suspensions into aliquots and heat each to a range of different temperatures (e.g., from 40°C to 65°C) for a few minutes [2] [5].
  • Cell Lysis and Protein Extraction: Rapidly freeze and thaw the heated samples to lyse the cells. Subsequently, centrifuge the lysates to separate the soluble (non-denatured) protein from the insoluble (aggregated) protein [2] [5].
  • Analysis by Western Blot: Detect the remaining soluble FLT3 protein in the supernatant of each sample using Western blotting. A positive binding result is indicated by a shift in the FLT3 protein's melting curve, meaning the protein is stabilized and remains soluble at higher temperatures in the drug-treated samples compared to the control [2] [5].

For a quantitative assessment of target engagement, an isothermal dose-response fingerprint (ITDRF) CETSA can be performed. In this variant, cells are treated with a range of drug concentrations and heated at a single, fixed temperature before analysis via Western blot [5].

FLT3-ITD Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the constitutive activation of FLT3 by ITD mutations and the mechanism by which inhibitors like this compound block downstream signaling.

FLT3-ITD Signaling and Inhibitor Mechanism FLT3_ITD FLT3-ITD Mutation Dimerization Ligand-Independent Dimerization & Activation FLT3_ITD->Dimerization Downstream This compound / Other Inhibitors Dimerization->Downstream STAT5 STAT5 Pathway Downstream->STAT5 PI3K PI3K/AKT Pathway Downstream->PI3K MAPK MAPK/ERK Pathway Downstream->MAPK Prolif Cell Proliferation & Survival STAT5->Prolif PI3K->Prolif MAPK->Prolif Apoptosis Inhibited Apoptosis Prolif->Apoptosis

Interpretation of Key Findings

  • This compound's Profile: The data positions this compound as a potent, multi-targeted FLT3 inhibitor. Its low nanomolar IC₅₀ values in cell lines and strong activity against the gatekeeper F691L mutation are key differentiators, suggesting potential for overcoming a common resistance mechanism to other FLT3 inhibitors [1].
  • The CETSA Workflow: The provided CETSA protocol is a robust method for initial target validation. The stabilization of FLT3 in its native cellular environment upon this compound binding provides direct evidence of engagement, a crucial step before more complex in vivo studies [2] [5] [1].
  • Competitive Landscape: The comparison shows a active research field focused on overcoming drug resistance in FLT3-mutant AML. GNF-7, Foretinib, and this compound all demonstrate promising activity against resistant mutations in preclinical models, highlighting F691L as a critical target for next-generation inhibitors [2] [3] [1].

References

Comparative Overview: Ningetinib vs. First-Generation FLT3 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes key characteristics to highlight the differences between the novel inhibitor Ningetinib and established first-generation FLT3 inhibitors.

Feature This compound (Investigational) First-Generation FLT3 Inhibitors (e.g., Midostaurin, Sunitinib, Sorafenib, Lestaurtinib)
Generation & Type Proposed as a novel, potent inhibitor; suggested to be a Type II TKI [1] [2] [3] First-Generation, multi-targeted TKIs [4]
Selectivity Multikinase inhibitor (c-MET, VEGFR, AXL); identified as a potent FLT3 inhibitor [1] [2] Lack specificity for FLT3; inhibit multiple other kinases (e.g., VEGFR, PDGFR, KIT, PKC) [4]
Key Mechanism Binds FLT3, inhibits downstream STAT5, AKT, and ERK pathways; induces apoptosis & cell cycle arrest [1] [2] [3] Broadly inhibits constitutive FLT3 signaling and other pro-survival pathways [4]
Activity against FLT3-ITD Highly active; inhibits cell proliferation in ITD-mutant cell lines and primary patient cells [1] [2] Active against FLT3-ITD mutations [4]
Activity against TKD Mutations Overcomes the "gatekeeper" F691L mutation and shows activity in models with D835Y/V and Y842C mutations [1] Variable activity. Type I (e.g., Midostaurin) are active against TKD; Type II (e.g., Sorafenib) are not [1] [4].
Primary Challenge Still in clinical investigation for AML (currently in trials for solid tumors) [1] [2] Off-target toxicities and limited efficacy due to poor specificity; development of resistance [4]
Key Experimental Evidence Superior anti-leukemia activity to gilteritinib and quizartinib in mouse models of FLT3-ITD-F691L-driven leukemia [1] [2] Improved overall survival in combination with chemotherapy (e.g., Midostaurin), but relapse and resistance remain common [1] [4]

Detailed Experimental Data and Protocols

The following table summarizes the key experimental findings and methodologies from the pivotal 2024 study on this compound, which form the basis for the comparison above [1] [2] [3].

Assay Type Key Findings for this compound Experimental Protocol Summary
Cell Viability (Proliferation) Inhibited proliferation in FLT3-ITD mutant cell lines (MV4-11, MOLM-13) and Ba/F3 models with various FLT3 mutations. Cells seeded in 96-well plates, treated with drug serially for 48h. Viability assessed via CellTiter-Glo 2.0 Assay (luminescence). IC50 values calculated using GraphPad Prism [1] [2].
Apoptosis & Cell Cycle Induced apoptosis and caused cell cycle arrest in FLT3-ITD AML cell lines. Cells treated with this compound for 24-48h. Apoptosis: stained with Annexin V/PI and analyzed by flow cytometry. Cell Cycle: cells fixed, stained with PI, and analyzed by flow cytometry [1] [2].
Immunoblotting Bound to FLT3 and inhibited phosphorylation of FLT3 and its key downstream signaling pathways (STAT5, AKT, ERK). Standard immunoblot assays used to detect protein phosphorylation and levels after drug treatment [1] [2].
Target Engagement Molecular docking suggested binding to the FLT3 receptor. Cellular thermal shift assay (CETSA) confirmed direct target engagement within cells. Molecular Docking: computational simulation of binding to FLT3 protein. CETSA: Protein stability measured in cells after drug treatment and heating [1].
In Vivo Efficacy Significantly prolonged survival in mouse models of FLT3-ITD and FLT3-ITD-F691L-induced leukemia, showing superior activity to gilteritinib and quizartinib. Mouse leukemia models established. Mice treated with this compound or control drugs. Survival was the primary endpoint [1] [2].

FLT3 Signaling and Inhibitor Characterization Workflow

The diagram below illustrates the signaling pathway driven by mutant FLT3 and the key experimental workflow used to characterize this compound's mechanism of action.

G cluster_pathway FLT3-ITD-Driven Signaling Pathway cluster_inhibition This compound Mechanism & Experimental Validation FLT3_ITD FLT3-ITD Mutation ConstitutiveActivation Constitutive Activation (Ligand-Independent) FLT3_ITD->ConstitutiveActivation Downstream Downstream Pathway Activation ConstitutiveActivation->Downstream CellularEffects Cellular Outcomes: Proliferation ↑ Apoptosis ↓ Downstream->CellularEffects Inhibition Inhibits FLT3 Phosphorylation Downstream->Inhibition Inhibits This compound This compound (Type II Inhibitor) This compound->Inhibition ExpValidation Experimental Validation Inhibition->ExpValidation Viability Cell Viability Assay ExpValidation->Viability Apoptosis Apoptosis/Cell Cycle Analysis ExpValidation->Apoptosis Immunoblot Immunoblotting ExpValidation->Immunoblot InVivo In Vivo Mouse Models ExpValidation->InVivo

Key Takeaways for Researchers

  • Overcoming Resistance: The most significant potential advantage of this compound is its demonstrated activity against the F691L "gatekeeper" mutation, a common mechanism of resistance to several current FLT3 inhibitors [1]. This addresses a critical clinical challenge.
  • Mechanistic Distinction: Although both first-generation inhibitors and this compound are multi-kinase, this compound's potential classification as a Type II inhibitor with a distinct binding mode could offer a different resistance profile and synergistic opportunities [1] [4].
  • Preclinical Stage: It is crucial to note that the data for this compound in AML is currently preclinical. While the results are promising, its efficacy and safety in human patients remain to be established in clinical trials [1] [2].

References

Ningetinib selectivity profile across kinase panels

Author: Smolecule Technical Support Team. Date: February 2026

Documented Kinase Inhibition Profile of Ningetinib

The following table summarizes the key kinase targets of this compound and the supporting experimental data from recent studies.

Kinase Target Reported Activity / IC₅₀ Experimental Context & Cell Lines Key Comparative Findings

| FLT3-ITD | Potent inhibition of proliferation and signaling [1] | Cell lines: MV4-11, MOLM-13, Ba/F3-FLT3-ITD [1]. Primary cells: Patient-derived AML cells with FLT3-ITD [1]. | Superior to gilteritinib and quizartinib in mouse models, including against the resistant F691L gatekeeper mutation [1]. | | AXL | Potent inhibition in ex vivo kinase assays [2] | Clinical trial: Phase 1b in EGFR-mutant NSCLC (NCT03758287) [2]. | A key rationale for using this compound to overcome EGFR TKI resistance [2]. | | MET | Potent inhibition in ex vivo kinase assays [2] | Clinical trial: Phase 1b in EGFR-mutant NSCLC (NCT03758287) [2]. | A key rationale for using this compound to overcome EGFR TKI resistance [2]. | | c-MET, VEGFR | Multikinase inhibitor profile [1] | Preclinical models of solid tumors (lung, renal, breast, bladder) [1]. | Identified as a multikinase inhibitor in relation to tumour pathogenesis [1]. |

Experimental Protocols for Key Data

The core findings on this compound's activity are supported by the following standardized experimental methods:

  • Cell Viability/Proliferation Assay

    • Purpose: To determine the compound's inhibitory effect on cell growth.
    • Protocol: Cells are seeded in 96-well plates and treated with a dilution series of this compound for 48-72 hours. Cell viability is quantified using a luminescence-based assay (e.g., CellTiter-Glo 2.0) that measures ATP content as a proxy for live cells. The IC₅₀ value is calculated from the dose-response curve [1] [3].
  • Immunoblot (Western Blot) Analysis

    • Purpose: To validate the direct inhibition of the target kinase and its downstream signaling pathways.
    • Protocol: Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. For FLT3-ITD, this compound treatment showed reduced phosphorylation of FLT3 itself and its key downstream effectors (STAT5, AKT, and ERK), confirming on-target activity [1].
  • Biochemical Kinase Assay

    • Purpose: To measure the direct inhibition of kinase enzyme activity in a cell-free system.
    • Protocol: Kinase activity is assessed using platforms like mobility shift assays (MSA) or immobilized metal ion affinity particle (IMAP) assays. Inhibition is tested at a fixed concentration of the compound (e.g., 1 µM) or in a dilution series to determine IC₅₀ values across a panel of kinases [3]. This method confirmed this compound's potent inhibition of MET and AXL in ex vivo assays [2].
  • In Vivo Efficacy Studies

    • Purpose: To evaluate the anti-tumor activity and survival benefit in a live animal model.
    • Protocol: Mice are engrafted with leukemia cells (e.g., Ba/F3-FLT3-ITD, MOLM13). After the disease is established, mice are treated with this compound, vehicle, or comparator drugs (e.g., gilteritinib). The study endpoints include monitoring survival time and measuring tumor burden [1].

This compound's Multi-Kinase Targeting Strategy

The diagram below illustrates the key kinase targets of this compound and the downstream signaling pathways it disrupts, based on the documented evidence.

G cluster_receptors This compound Kinase Targets cluster_pathways Key Downstream Pathways FLT3 FLT3 (Mutant) Pathways FLT3->Pathways AXL AXL AXL->Pathways Survival Therapeutic Resistance AXL->Survival MET MET MET->Pathways MET->Survival VEGFR VEGFR This compound This compound This compound->FLT3 This compound->AXL This compound->MET This compound->VEGFR STAT5 STAT5 Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT PI3K/AKT AKT->Proliferation ERK MAPK/ERK ERK->Proliferation Pathways->STAT5 Pathways->AKT Pathways->ERK

This multi-targeted inhibition strategy is particularly promising for overcoming drug resistance, as demonstrated by its ability to counter common resistance mechanisms in both blood and solid cancers [1] [2].

Interpretation and Data Gaps

  • Mechanism of Action: The evidence strongly supports that this compound is a multi-kinase inhibitor with potent activity against specific, therapeutically relevant targets, particularly mutant FLT3, MET, and AXL.
  • Data Availability: The search results do not contain a full, quantitative kinase selectivity heatmap or a complete table of IC₅₀ values across hundreds of kinases, which is often generated during drug discovery and may be proprietary.

References

Ningetinib patient-derived xenograft model validation

Author: Smolecule Technical Support Team. Date: February 2026

Ningetinib Efficacy in PDX Models

The table below summarizes the key survival data from PDX model studies comparing this compound with other FLT3 inhibitors.

FLT3 Mutant Model Treatment Key Survival Outcome
Ba/F3-FLT3-ITD-F691L [1] This compound Significantly prolonged survival vs. gilteritinib & quizartinib
MOLM13-FLT3-ITD-F691L [1] This compound Significantly prolonged survival vs. gilteritinib & quizartinib
MOLM13 (FLT3-ITD) [1] This compound Superior anti-leukemia activity to gilteritinib and quizartinib
Ba/F3-FLT3-ITD [1] This compound Superior anti-leukemia activity to gilteritinib and quizartinib

Detailed Experimental Protocols

The validation of this compound involved a series of standardized and rigorous experiments.

  • PDX Model Generation: Studies used mouse models engrafted with human AML cell lines (like MOLM13) or Ba/F3 cells engineered to express specific FLT3 mutations (ITD, ITD-F691L, etc.) [1].
  • Drug Treatment Protocol: In vivo, this compound was administered orally. It was dissolved in a solution containing 5% DMSO, 35% PEG300, 10% Tween 80, and 50% sterile water. Treatments with gilteritinib and quizartinib were conducted in parallel for comparison [1].
  • Primary Cell Validation: The anti-leukemic effect of this compound was further confirmed using bone marrow mononuclear cells from AML patients harboring FLT3-ITD mutations. These primary cells were isolated using density gradient centrifugation with Lymphoprep reagent and cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) [1].

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly targeting FLT3 and inhibiting key downstream survival pathways. The following diagram illustrates this mechanism and the experimental workflow for its validation.

G cluster_pathway This compound Mechanism in FLT3-ITD AML cluster_experimental Key Validation Experiments FLT3_ITD FLT3-ITD Mutation (Constitutive Activation) Downstream Downstream Signaling FLT3_ITD->Downstream Proliferation ↑ Cell Proliferation ↓ Apoptosis Downstream->Proliferation This compound This compound (Type II TKI) Inhibition Inhibition of Phosphorylation This compound->Inhibition Binds inactive conformation Inhibition->FLT3_ITD Blocks InVitro In Vitro Assays Inhibition->InVitro InVivo In Vivo PDX Models Inhibition->InVivo Viability Cell Viability (IC₅₀) InVitro->Viability Apoptosis Apoptosis & Cell Cycle InVitro->Apoptosis WB Immunoblot: p-FLT3, STAT5, AKT, ERK InVitro->WB Survival Mouse Survival Analysis InVivo->Survival TumorBurden Tumor Burden Assessment InVivo->TumorBurden

Interpretation of Key Findings

  • Overcoming Gatekeeper Resistance: The F691L gatekeeper mutation is a common mechanism of resistance to both type I (like gilteritinib) and type II FLT3 inhibitors [2] [1]. This compound's significant activity in models harboring this mutation positions it as a potential therapeutic option for patients who have relapsed on these therapies [1].
  • Type II Inhibitor Profile: Molecular docking suggests this compound is a type II inhibitor, binding to the inactive conformation of FLT3 [1]. This is consistent with its activity against ITD mutations but not TKD mutations like D835Y/V [1].

References

Ningetinib combination chemotherapy synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Current Research Focus of Ningetinib

The most recent studies on this compound, published in mid-2024, explore its potential in a new therapeutic area. The findings are from pre-clinical investigations, which means they are at an early stage and have not yet been tested in humans.

  • Drug & Target: this compound was identified as a novel inhibitor of FMS-like tyrosine kinase 3 (FLT3), a common mutation in acute myeloid leukemia (AML) [1] [2] [3].
  • Key Finding: In laboratory studies (in vitro) and animal models (in vivo), this compound demonstrated significant activity against AML with FLT3-ITD mutations. It was also effective against a specific "gatekeeper" mutation (F691L) that often causes resistance to other FLT3 inhibitors like Gilteritinib and Quizartinib [1] [2] [3].
  • Research Status: It is important to note that this compound is currently in Phase I clinical trials for solid tumors, and its application in AML is a new discovery from these pre-clinical studies [2] [3].

Summary of Available Experimental Data

The table below summarizes the key quantitative findings from the 2024 pre-clinical study for your quick reference.

Aspect Investigated Experimental Model/System Key Findings
Anti-proliferative Activity MV4-11, MOLM13 AML cell lines This compound inhibited cell proliferation with low IC50 values [2] [3].
Mechanism of Action AML cell lines, Molecular Docking Induced apoptosis, blocked cell cycle, inhibited FLT3 and downstream STAT5/AKT/ERK pathways [2] [3].
Activity Against Resistance Ba/F3 cells & MOLM13 cells with FLT3-ITD-F691L mutation Showed superior anti-leukemia activity and survival benefit compared to Gilteritinib and Quizartinib in mouse models [1] [2] [3].
Efficacy in Primary Cells Patient-derived primary AML cells with FLT3-ITD Exhibited inhibitory activity, supporting potential clinical relevance [2] [3].

Detailed Experimental Protocols

For your professional reference, here are the methodologies used in the cited studies to generate the above data.

  • Cell Viability Assay:

    • Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of this compound. After 48 hours, cell viability was assessed using the CellTiter-Glo 2.0 Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells [2] [3].
    • Data Analysis: Dose-response curves were generated, and IC50 values were calculated using software such as GraphPad Prism [2] [3].
  • Apoptosis & Cell Cycle Analysis:

    • Apoptosis: Cells were treated with this compound for 24-48 hours, then stained with an Annexin V/propidium iodide (PI) kit and analyzed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells [2] [3].
    • Cell Cycle: After treatment, cells were fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases (G0/G1, S, G2/M) of the cell cycle [2] [3].
  • Western Blot (Immunoblot) Analysis:

    • Procedure: Proteins were extracted from treated cells, separated by SDS-PAGE gel electrophoresis, and transferred to a membrane. The membrane was then incubated with specific primary antibodies against targets like FLT3, p-FLT3, STAT5, p-STAT5, AKT, p-AKT, ERK, and p-ERK, followed by incubation with a secondary antibody conjugated to a detection system [2] [3].
    • Purpose: This technique was used to verify the inhibition of the FLT3 protein and its downstream signaling pathways [2] [3].
  • In Vivo Efficacy Studies:

    • Animal Models: The anti-leukemic activity of this compound was evaluated in mouse xenograft models. These models were generated by injecting leukemic cells (e.g., MOLM13 or Ba/F3 cells expressing FLT3-ITD or FLT3-ITD-F691L) into mice [2] [3].
    • Endpoint: The primary endpoint was overall survival, and this compound was reported to significantly prolong the survival of the mice compared to existing drugs [2] [3].

This compound's Proposed Mechanism of Action in FLT3-mutated AML

The following diagram illustrates the proposed mechanism by which this compound acts against FLT3-mutated AML, as identified in the 2024 study, integrating the signaling pathways involved [2] [3] [4].

G FLT3_ITD FLT3-ITD Mutation Downstream Inhibition of Downstream Signaling FLT3_ITD->Downstream Constitutively Activates This compound This compound (Type II Inhibitor) This compound->FLT3_ITD Binds Inactive Conformation STAT5 STAT5 Pathway Downstream->STAT5 PI3K_AKT PI3K/AKT Pathway Downstream->PI3K_AKT MAPK MAPK/ERK Pathway Downstream->MAPK Effects Anti-leukemic Effects: - Inhibited Proliferation - Cell Cycle Arrest - Induced Apoptosis STAT5->Effects PI3K_AKT->Effects MAPK->Effects

References

×

XLogP3

4.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

556.21219820 Da

Monoisotopic Mass

556.21219820 Da

Heavy Atom Count

41

UNII

PW3Q92Z6A4

Dates

Last modified: 08-15-2023
[1]. Ning Xi, et al. Abstract 1755: CT053PTSA, a novel c-MET and VEGFR2 inhibitor, potently suppresses angiogenesis and tumor growth. Cancer Res 2014;74(19 Suppl):Abstract nr 1755.

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